2-Bromo-5-nitrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTDMAKRJHGXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283589 | |
| Record name | 2-Bromo-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-73-4 | |
| Record name | 823-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-nitrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Nitrofuran
Established Synthetic Routes for 2-Bromo-5-nitrofuran
The creation of this compound is primarily achieved through the sequential introduction of nitro and bromo groups onto the furan (B31954) ring. The order and method of these introductions define the synthetic pathway.
Direct Halogenation of Furan Derivatives with Nitro-Substitution
The direct bromination of a furan ring that already contains a nitro group is a key method for synthesizing this compound. In electrophilic aromatic substitution reactions on furan rings, an existing nitro group at the 5-position deactivates the ring but directs incoming electrophiles to the 2-position. This regioselectivity is observed in similar heterocyclic systems like thiophene (B33073), where the bromination of 5-nitrothiophene yields 2-bromo-5-nitrothiophene. vulcanchem.com Therefore, treating 5-nitrofuran with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is an established route to obtain this compound. vulcanchem.com Careful control of reaction conditions is necessary to ensure selective monosubstitution and prevent side reactions.
Condensation Reactions in this compound Synthesis
While direct condensation reactions to form the this compound ring system are not extensively documented, condensation reactions are crucial in the synthesis of more complex derivatives starting from nitrofuran precursors. For instance, 2-bromoacetyl-5-nitrofuran can be condensed with diversely substituted salicylaldehydes to produce 5-nitro-2-furoylbenzofuran derivatives. jocpr.com Similarly, the condensation of 5-nitro-2-furylacrylic acid with various amines is a documented method for creating hybrid molecules. mdpi.com These examples highlight the utility of condensation in building larger molecular architectures based on a pre-formed nitrofuran scaffold, rather than constructing the core ring itself.
Multi-step Synthetic Strategies Involving Furan Ring Functionalization
Multi-step synthesis provides a versatile approach to this compound, typically starting from readily available furan or its derivatives. A common strategy involves the sequential functionalization of the furan ring. One plausible and widely applied pathway begins with the nitration of a suitable furan precursor, followed by bromination. For example, furan can be nitrated to form 5-nitrofuran, which is then subjected to electrophilic bromination as described in section 2.1.1.
Alternatively, a furan derivative can be brominated first, followed by nitration. For instance, 2-bromofuran (B1272941) can be synthesized via the direct bromination of furan using reagents like N-bromosuccinimide in DMF. Subsequent nitration of 2-bromofuran would then be required to introduce the nitro group at the 5-position to yield the final product. The choice of sequence depends on the directing effects of the substituents and the stability of the intermediates.
Preparation of 2-(Bromomethyl)-5-nitrofuran (B3034690) Intermediates
The compound 2-(bromomethyl)-5-nitrofuran is a key intermediate for the synthesis of various bioactive molecules. Its preparation typically starts from 5-nitrofurfural. The synthesis is a two-step process:
Reduction of the Aldehyde: 5-nitrofurfural is reduced to the corresponding alcohol, (5-nitrofuran-2-yl)methanol. This reduction is commonly achieved using sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) at low temperatures. smolecule.com
Bromination of the Alcohol: The resulting alcohol is then converted to the bromomethyl derivative. A reported method for this conversion involves reacting the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like tribromoisocyanuric acid in a solvent such as dichloromethane. smolecule.com
This sequence provides a reliable route to the highly reactive 2-(bromomethyl)-5-nitrofuran intermediate, which can be used in subsequent coupling or substitution reactions.
Table 1: Synthesis of (5-nitrofuran-2-yl)methanol
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Nitrofurfural | Sodium Borohydride (NaBH₄) | Methanol | 0 °C | 88% smolecule.com |
Novel and Optimized Synthetic Approaches for Halogenated Furanones and Analogues
Research into halogenated furans extends to their analogues, such as dihalofuranones, for which novel and optimized synthetic methods have been developed.
Modified Olefination Reactions for Dihalofuranones
A notable advancement in the synthesis of dihalofuranone analogues is the use of modified olefination reactions. A concise and higher-yielding synthesis for dibromofuranones has been developed using a modified Ramirez olefination. vulcanchem.comgoogle.com This reaction involves treating a cyclic anhydride (B1165640), such as maleic anhydride or citraconic anhydride, with carbon tetrabromide (CBr₄) and a phosphite (B83602) reagent, typically triisopropylphosphite. google.comrsc.org
This method has been shown to be effective for various substrates, furnishing the corresponding gem-dibromofuranones. The reaction is generally performed in a solvent like dichloromethane. google.com This approach represents a significant improvement over traditional routes, which were often low-yielding and less reliable. vulcanchem.com
Table 2: Modified Ramirez Olefination for Dibromofuranone Synthesis
| Starting Material | Reagents | Solvent | Product Yield | Reference |
|---|---|---|---|---|
| Maleic Anhydride | CBr₄, P(O-iPr)₃ | Dichloromethane | 29% | google.com |
| Citraconic Anhydride | CBr₄, P(O-iPr)₃ | Dichloromethane | 77% (combined isomers) | google.com |
| 3-(Bromomethyl)furan-2,5-dione | CBr₄, P(O-iPr)₃ | Dichloromethane | 23% | google.com |
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Nitrofuran |
| N-Bromosuccinimide |
| 2-Bromoacetyl-5-nitrofuran |
| Salicylaldehyde |
| 5-Nitro-2-furoylbenzofuran |
| 5-Nitro-2-furylacrylic acid |
| 2-Bromofuran |
| 2-(Bromomethyl)-5-nitrofuran |
| 5-Nitrofurfural |
| (5-Nitrofuran-2-yl)methanol |
| Sodium Borohydride |
| Triphenylphosphine |
| Tribromoisocyanuric acid |
| Dichloromethane |
| Maleic Anhydride |
| Citraconic Anhydride |
| Carbon Tetrabromide |
| Triisopropylphosphite |
| gem-Dibromofuranone |
| 3-(Bromomethyl)furan-2,5-dione |
| 2-Bromo-5-nitrothiophene |
Microwave-Assisted Synthesis and Derivatization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of this compound derivatives. This technique has been successfully applied to the synthesis of various heterocyclic compounds.
For instance, 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have been synthesized by reacting 5-bromo-4-(5-nitrofuran-2-yl)-pyrimidine with corresponding boronic acids under microwave irradiation. ijamtes.org This Suzuki-Miyaura coupling reaction, catalyzed by Pd(PPh3)4 in the presence of K2CO3, proceeds efficiently in a 1,4-dioxane-H2O mixture. ijamtes.org Similarly, microwave irradiation has been employed in the synthesis of 2-methyl-5-(4-oxo-2-(substituted phenyl)-thiazolidin-3-yl)thieno[3,4-d]pyrimidin-4-one derivatives from substituted aldehydes, 5-amino-2-methyl-thieno[3,4-d]pyrimidin-4-one, and thioglycolic acid in dimethylformamide. ijamtes.org
The synthesis of various pyrazoline derivatives from furan-based chalcones and hydrazine (B178648) hydrate (B1144303) has also been achieved using microwave assistance. orientjchem.org Additionally, a series of 5-unsubstituted and 5-substituted furfurylidenes have been prepared through the condensation of furfural (B47365) and its derivatives with active methylene (B1212753) compounds under both thermal and non-thermal microwave irradiation. researchgate.net
A notable application of this technology is in the preparation of hydrazide-hydrazones of phenylacetic acid. By subjecting phenylacetic acid hydrazide and substituted aromatic aldehydes to microwave radiation (300 W, 155 °C) for 7 minutes, the desired products were obtained in good yields. mdpi.com
| Product | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | 5-bromo-4-(5-nitrofuran-2-yl)-pyrimidine, boronic acids | Pd(PPh3)4, K2CO3, 1,4-dioxane-H2O, microwave | - | ijamtes.org |
| Hydrazide-hydrazones of phenylacetic acid | Phenylacetic acid hydrazide, aromatic aldehydes | Microwave (300 W), 155 °C, 7 min | 71-85% | mdpi.com |
| Substituted furfurylidenes | Furfural derivatives, active methylene compounds | Microwave irradiation | - | researchgate.net |
Room Temperature Ionic Liquid Catalysis
Room temperature ionic liquids (RTILs) have gained prominence as green solvent alternatives in chemical synthesis due to their non-volatility, thermal stability, and ability to dissolve a wide range of compounds. nih.gov They have been effectively used in the synthesis of various heterocyclic compounds.
In one application, the coupling of 2-(bromomethyl)-5-nitrofuran with 5-iodovanillin (B1580916) was carried out in the presence of [bmim][PF6] as an RTIL, along with NaOH and water. This method is considered a greener approach for the synthesis of the resulting compound. amazonaws.com The synthesis of 1-alkyl-1,2,4-triazolium triflate based RTILs has also been reported, and these have been used as catalysts in the high-yield, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones. ias.ac.in
Strategic Synthesis of Advanced this compound Derivatives
The versatility of this compound as a building block allows for the strategic synthesis of a variety of complex derivatives with potential pharmacological applications.
Design and Synthesis of Substituted Pyrimidines with 5-Nitrofuran-2-yl Fragments
A facile, two-step synthetic route has been developed to produce both fluorinated and non-fluorinated 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines starting from the readily available 5-bromo-4-(furan-2-yl)pyrimidine. researchgate.netnih.gov This method involves a Suzuki cross-coupling reaction. nih.gov In a similar vein, pyrimidine-5-carbonitrile derivatives have been synthesized by reacting 2-thiouracil-5-carbonitrile with 2-bromomethyl-5-nitrofuran in acetone (B3395972) with anhydrous potassium carbonate at room temperature. ekb.eg
Creation of Imidazo[1,2-a]benzimidazoles Containing a 5-Nitrofuran-2-yl Fragment
The synthesis of 9-substituted 2-(5-nitrofuran-2-yl)-9H-imidazo[1,2-a]benzimidazoles has been achieved through the cyclization of quaternary salts. These salts are obtained from the reaction of 1-substituted benzimidazol-2-amines with 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one. researchgate.net This class of compounds is of interest due to the structural similarity of imidazo[1,2-a]benzimidazoles to other biologically active azolo[1,5-a]pyrimidines. nih.gov
Preparation of Hydrazone Derivatives Bearing 5-Nitrofuran
Hydrazone derivatives containing the 5-nitrofuran moiety have been synthesized through various routes. One method involves the condensation of 4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzaldehyde with different benzohydrazides under solvent-free conditions, resulting in hydrazide-hydrazone derivatives in high yields (80-95%). amazonaws.com The key intermediate, 2-(bromomethyl)-5-nitrofuran, is prepared from 5-nitrofurfural diacetate. amazonaws.com
Another approach to synthesizing thiazolyl hydrazone derivatives involves a two-step process. First, 5-arylfurfural thiosemicarbazones are formed by reacting 5-arylfurfurals with thiosemicarbazide. These intermediates are then reacted with 2-bromoacetophenone (B140003) derivatives to yield the final thiazolyl hydrazone products. nih.gov Furthermore, a series of novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have been synthesized via a condensation reaction. researchgate.net
| Derivative Type | Key Reactants | Key Intermediate | Final Step | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazide-hydrazones | 4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzaldehyde, benzohydrazides | 2-(bromomethyl)-5-nitrofuran | Condensation (solvent-free) | 80-95% | amazonaws.com |
| Thiazolyl hydrazones | 5-arylfurfurals, thiosemicarbazide, 2-bromoacetophenone derivatives | 5-arylfurfural thiosemicarbazones | Ring closure | - | nih.gov |
| Hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid | 5-bromo-2-iodobenzoic acid hydrazide | - | Condensation | - | researchgate.net |
Radiosynthesis of Labeled 2-Bromo-5-nitro-N-phenylbenzamide Analogues
The development of radiolabeled antagonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) has been a subject of interest for potential applications in molecular imaging, particularly for tumors where PPARγ is overexpressed. Research in this area has identified 2-chloro-5-nitro-N-phenylbenzamide (GW9662) and 2-chloro-5-nitro-N-pyridin-4-yl-benzamide (T0070907) as suitable lead compounds for the development of radiotracers. nih.gov
In one study, four halogen-substituted analogues were synthesized and assessed for their PPARγ binding activity using a whole-cell screening assay. nih.gov Among these, two bromine-containing analogues demonstrated high affinity with EC50 values below 5 nM, making them prime candidates for radiolabeling. nih.gov Ultimately, bromine-76-labeled 2-bromo-5-nitro-N-phenylbenzamide was chosen for more detailed in vitro and in vivo evaluation. nih.gov The selection was based on its high radiolabeling yield, which was approximately 70%, and the extensive existing pharmacological data on its structural analogue, GW9662. nih.gov The initial biodistribution study of this first radiolabeled PPARγ antagonist, [⁷⁶Br]2-bromo-5-nitro-N-phenyl-benzamide, showed significant radioactivity uptake in tumors (4–5 %ID/g within 2 hours) in nude mice bearing MDA-MB-435 human melanoma xenografts, a cell line known for high PPARγ receptor expression. nih.gov
In vitro stability assessments of the bromine-76 (B1195326) labeled compound revealed that after 30 minutes, 40% of the compound remained intact in plasma, while about 25% was unchanged in whole blood. nih.gov Subsequent biodistribution studies were conducted in nude mice with MDA-MB-435 human breast tumor xenografts at various time points post-injection. nih.gov These in vivo analyses indicated rapid degradation of the compound; however, a notable portion, at least 10%, of the parent radiotracer was successfully delivered to the tumor tissue. nih.gov
Research Findings for ⁷⁶Br-labeled 2-bromo-5-nitro-N-phenylbenzamide
| Parameter | Finding | Source |
| Lead Compounds | 2-chloro-5-nitro-N-phenylbenzamide (GW9662), 2-chloro-5-nitro-N-pyridin-4-yl-benzamide (T0070907) | nih.gov |
| Selected Analog for Radiolabeling | 2-bromo-5-nitro-N-phenylbenzamide | nih.gov |
| Radiolabeling Isotope | Bromine-76 (⁷⁶Br) | nih.gov |
| Radiolabeling Yield | ~70% | nih.gov |
| Binding Affinity (EC50) | <5 nM | nih.gov |
| In Vitro Stability (30 min) | 40% intact in plasma, 25% intact in whole blood | nih.gov |
| In Vivo Model | MDA-MB-435 human breast tumor-bearing nude mice | nih.gov |
| Tumor Uptake | At least 10% of parent compound delivered to tumor | nih.gov |
| Metabolism | Rapid in vivo degradation | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Nitrofuran
Nucleophilic Substitution Reactions (SNAr) on the Furan (B31954) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-bromo-5-nitrofuran. uoanbar.edu.iqedurev.in This process involves the displacement of the bromide leaving group by a nucleophile, facilitated by the electronic characteristics of the furan ring and its substituents. uoanbar.edu.iqedurev.in
Influence of the Nitro Group as an Electron-Withdrawing Activating Group
The presence of the nitro group at the 5-position is crucial for the activation of the furan ring towards nucleophilic attack. quora.comnih.gov As a potent electron-withdrawing group, the nitro group delocalizes the electron density of the furan ring, creating a significant partial positive charge on the carbon atoms, especially at the C2 position where the bromine atom is located. nih.gov This polarization renders the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.com
The activation by the nitro group can be understood by examining the stability of the intermediate formed during the SNAr reaction, known as a Meisenheimer complex. stackexchange.com The electron-withdrawing nitro group effectively stabilizes the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution process. nih.govstackexchange.com Without such an activating group, nucleophilic substitution on an electron-rich aromatic ring like furan would be energetically unfavorable. quora.com
Comparative Reactivity with Benzene (B151609) and Thiophene (B33073) Analogues
Studies comparing the reactivity of this compound with its benzene and thiophene counterparts reveal significant differences. In nucleophilic substitution reactions, furans, including this compound, have been observed to react approximately 10 times faster than the corresponding benzene analogues. uoanbar.edu.iq This enhanced reactivity is also noted in the thiophene series, which are reported to be at least 1000 times more reactive than their benzene counterparts in similar reactions. uoanbar.edu.iqedurev.in
The increased reactivity of these five-membered heterocycles compared to benzene can be attributed to the nature of the heteroatom and its influence on the stability of the reaction intermediate. uoanbar.edu.iq In the case of thiophene, the ability of the sulfur atom to stabilize the intermediate through the involvement of its d-orbitals is a proposed explanation for its remarkably high reactivity. uoanbar.edu.iq While furan is more reactive than benzene, it is generally less reactive than thiophene in these substitution reactions. edurev.in
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Aromatic System | Relative Reactivity vs. Benzene Analogue | Reference |
|---|---|---|
| This compound | ~10 times faster | uoanbar.edu.iq |
| 2-Bromo-5-nitrothiophene | ≥1000 times faster | uoanbar.edu.iqedurev.in |
Role of Halogen Atom in Nucleophilic Displacement
In the context of SNAr reactions, the nature of the halogen atom as a leaving group plays a distinct role that can differ from other substitution reactions like SN2. wikipedia.org For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com Consequently, the electronegativity of the halogen can be more influential than its ability to leave as a stable anion. youtube.com
While iodine is often a better leaving group in SN2 reactions, in SNAr, the trend is often inverted, with fluorine being the best leaving group followed by chlorine, bromine, and then iodine (F > Cl ≈ Br > I). wikipedia.org This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com Although bromine is not the most activating halogen for SNAr reactions, it is still a very effective leaving group in this compound, allowing for a wide range of nucleophilic displacement reactions to occur readily. uoanbar.edu.iqcymitquimica.com
Zwitterionic Intermediate Formation in SNAr Pathways
The mechanism of SNAr reactions can involve the formation of complex intermediates. In certain cases, particularly with amine nucleophiles, the formation of a zwitterionic intermediate has been proposed. researchgate.net This occurs when the nucleophile attacks the electrophilic carbon, leading to a species that carries both a positive charge (on the nitrogen of the amine, for instance) and a negative charge (delocalized within the furan ring and onto the nitro group). researchgate.net
Other Key Reaction Pathways and Chemical Transformations
Beyond SNAr reactions, this compound can participate in other chemical transformations, including oxidation reactions that lead to the formation of various derivatives.
Oxidation Reactions and Derivative Formation
The furan ring in this compound is susceptible to oxidation, although the presence of the electron-withdrawing nitro group can influence the outcome of such reactions. vulcanchem.com Strong oxidizing agents have the potential to convert the nitro group into other functional groups, such as carboxylic acid derivatives, though this can be accompanied by the degradation of the furan ring itself. vulcanchem.com The furan ring can also undergo oxidative addition reactions. For instance, exposure of furan to air can lead to the formation of peroxides through a 2,5-addition of oxygen. uomosul.edu.iq While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided results, the general reactivity of nitrofurans suggests that oxidation can lead to a variety of derivative compounds, including those with modified substituents or a cleaved furan ring. vulcanchem.com
Condensation Reactions with Carbonyl Compounds
Condensation reactions involving this compound, or more commonly its derivatives, are a key method for synthesizing more complex molecular structures. These reactions typically involve the carbonyl group of an aldehyde or ketone reacting with a nucleophilic center on the furan derivative or a side chain attached to it.
A prevalent example involves the condensation of hydrazides with carbonyl compounds to form hydrazones. researchgate.net For instance, hydrazide-hydrazone derivatives have been synthesized by reacting various benzohydrazides with 4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzaldehyde. amazonaws.com This reaction proceeds under solvent-free conditions at room temperature. amazonaws.com The synthesis of N'-((5-nitrofuran-2-yl)methylene)-2-(phenylthio)benzohydrazide is another example of a condensation reaction that yields a molecule with reported biological activity. researchgate.net Similarly, hydrazone derivatives can be synthesized from isatin (B1672199) and 2-thiophenecarboxylic acid hydrazide. researchgate.net
The general mechanism for the acid-catalyzed condensation of a hydrazine (B178648) with a carbonyl compound involves the initial nucleophilic attack of the hydrazine on the protonated carbonyl carbon, followed by dehydration to form the hydrazone. researchgate.net The use of a catalytic amount of acid, such as sulfuric acid or glacial acetic acid, in an alcoholic solvent is common to accelerate these reactions and improve yields. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Halogenated Furans
The bromine atom on this compound serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. mdpi.com
In the context of halogenated furans, the Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl substituents onto the furan ring. For example, this compound can be coupled with phenylselanylboronic acid or 2-hydroxyphenylboronic acid to form the corresponding substituted furans. The reaction typically requires a palladium catalyst and a base. mdpi.comnih.gov The choice of catalyst, ligands, and reaction conditions can significantly impact the efficiency and outcome of the coupling. nih.gov For instance, the coupling of 3-chloroindazole with 5-indole boronic acid was optimized by screening different palladium sources and ligands. nih.gov
The reactivity of heteroaryl halides in Suzuki-Miyaura coupling can be influenced by the nature of the heterocycle and the presence of other functional groups. nih.gov For some substrates, such as chloroindoles and oxindoles, the reaction can proceed under milder conditions with lower catalyst loading. nih.gov
Below is a table summarizing examples of Suzuki-Miyaura reactions involving halogenated heterocycles.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Product | Yield (%) |
| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / XPhos | 3-(1H-Indol-5-yl)-1H-indazole | 85 |
| 3-Chloro-1H-indazole | Phenylboronic acid | P1 | 3-Phenyl-1H-indazole | 92 |
| 5-Chloro-1H-benzimidazole | 4-Methoxyphenylboronic acid | P1 | 5-(4-Methoxyphenyl)-1H-benzimidazole | 95 |
Formation of Thiol Adducts and Subsequent Reactions
The reactivity of nitro-substituted furans with thiols is a significant area of study. Derivatives of this compound can react with thiol-containing molecules, which is a proposed mechanism for some of their biological activities. researchgate.net These reactions often involve nucleophilic addition to an activated double bond within the molecule. researchgate.net
For example, 2-(2-nitrovinyl)furan (B1194071) derivatives are known to react with thiol groups of proteins. researchgate.net While not directly involving this compound itself, this highlights the reactivity of the nitro-furan scaffold towards thiols. In other systems, such as oxanorbornadienes, the addition of thiols can trigger fragmentation reactions, leading to the formation of furan derivatives. researchgate.net This process can involve an initial nucleophilic substitution followed by a thio-Michael addition and a subsequent retro-Diels-Alder reaction. researchgate.net
Intramolecular and Intermolecular Interaction Studies
The solid-state structure and properties of molecules containing the this compound moiety are influenced by a variety of weak intermolecular interactions. These interactions, including hydrogen bonds and van der Waals forces, play a crucial role in determining the crystal packing. mdpi.comresearchgate.net
The presence of halogen atoms, like bromine, can also lead to specific halogen bonding interactions (e.g., Br···H), which contribute to the stability of the crystal lattice. mdpi.com These weak interactions, collectively, dictate the supramolecular architecture of these compounds in the solid state. mdpi.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Nitrofuran and Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 2-bromo-5-nitrofuran, ¹H and ¹³C NMR provide unambiguous assignment of the atoms within the furan (B31954) ring.
In the ¹H NMR spectrum, the furan ring of this compound displays two signals corresponding to the protons at the C3 and C4 positions. These protons are not chemically equivalent and exhibit spin-spin coupling, appearing as doublets. The proton at the C4 position, being adjacent to the electron-withdrawing nitro group, is expected to be deshielded and resonate at a lower field (higher ppm value) compared to the proton at the C3 position. The coupling constant between these two protons (³JH3-H4) is typically in the range of 3-4 Hz, which is characteristic of protons on a furan ring. libretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The furan ring exhibits four distinct carbon signals. The carbon atom C5, bonded to the nitro group, is significantly deshielded and appears at the lowest field. Conversely, the carbon atom C2, attached to the bromine, also experiences a downfield shift. The C3 and C4 carbons resonate at higher fields. The typical chemical shift ranges for substituted furans are well-established. oregonstate.edu For comparison, in the related compound 2-methyl-5-nitrofuran, the furan carbons C2, C3, C4, and C5 resonate at δ 156.8, 113.2, 110.0, and 151.3 ppm, respectively. clockss.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H3 | ~6.8 - 7.2 | Doublet (d) | ~3.6 |
| ¹H | H4 | ~7.3 - 7.6 | Doublet (d) | ~3.6 |
| ¹³C | C2 | ~125 - 130 | Singlet | - |
| ¹³C | C3 | ~114 - 118 | Singlet | - |
| ¹³C | C4 | ~112 - 116 | Singlet | - |
| ¹³C | C5 | ~150 - 155 | Singlet | - |
Note: The data in this table are predicted values based on known substituent effects and data from related compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of a molecule. The spectra of this compound are characterized by distinct bands corresponding to the nitro (NO₂), furan ring, and carbon-bromine (C-Br) moieties.
The most prominent bands in the IR spectrum are associated with the nitro group. The asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ group typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For 5-bromo-2-nitropyridine, a similar compound, these bands are observed at 1529 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Other vibrations of the nitro group, such as deformation, wagging, and rocking modes, are found at lower wavenumbers.
The furan ring itself gives rise to a series of characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1400-1600 cm⁻¹ region.
The carbon-bromine (C-Br) stretching vibration is found in the lower frequency region of the spectrum. In halogen-substituted aromatic compounds, the C-Br stretch is typically assigned in the range of 500-600 cm⁻¹. For 5-bromo-2-nitropyridine, this band is assigned at 527 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |
| ~3100 | C-H stretching (furan) | IR, Raman |
| ~1530 - 1560 | NO₂ asymmetric stretching | IR, Raman |
| ~1450 - 1550 | C=C stretching (furan ring) | IR, Raman |
| ~1340 - 1360 | NO₂ symmetric stretching | IR, Raman |
| ~850 | NO₂ deformation | IR |
| ~530 | NO₂ wagging | IR |
| ~500 - 600 | C-Br stretching | IR, Raman |
Note: The data in this table are based on typical frequency ranges for the specified functional groups and data from analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. The molecular weight of this compound is 191.97 g/mol . nih.govvwr.com
A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, at M+ and M+2. miamioh.edu This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). chemguide.co.uk This characteristic pattern immediately indicates the presence of a single bromine atom in the molecule.
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group. youtube.com
Loss of NO₂: A primary fragmentation pathway is the cleavage of the C-NO₂ bond, resulting in the loss of a neutral NO₂ radical (mass of 46 u). This would produce a fragment ion at m/z 145/147.
Loss of Br: Another significant fragmentation is the loss of the bromine radical (mass of 79/81 u), leading to a fragment ion at m/z 112.
Loss of NO: Loss of a neutral NO molecule (mass of 30 u) from the molecular ion can also occur, yielding a fragment at m/z 161/163.
Ring Cleavage: Subsequent fragmentation of the furan ring can lead to the loss of CO (28 u), resulting in smaller fragment ions.
Studies on the related compound 2-bromo-5-nitrothiazole (B146120) show that the dominant fragmentation pathways are indeed the loss of Br and NO₂ as neutral radicals. aip.orgresearchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Relative Intensity | Proposed Fragment Ion |
| 191 / 193 | High | [C₄H₂BrNO₃]⁺ (Molecular Ion, M⁺) |
| 145 / 147 | Moderate | [C₄H₂BrO]⁺ (M - NO₂)⁺ |
| 112 | Moderate | [C₄H₂NO₃]⁺ (M - Br)⁺ |
| 161 / 163 | Low | [C₄H₂BrNO₂]⁺ (M - NO)⁺ |
| 46 | Variable | [NO₂]⁺ |
Note: The relative intensities are predictions based on common fragmentation pathways.
X-ray Crystallography for Solid-State Structural Analysis
Crystallographic studies on various nitrofuran derivatives reveal that the furan ring is planar. mdpi.comacs.org The nitro group is typically coplanar or nearly coplanar with the furan ring to maximize π-conjugation. The crystal packing is often dominated by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds, involving the oxygen atoms of the nitro group and the furan ring, and the furan ring protons. mdpi.com These interactions organize the molecules into specific three-dimensional architectures, such as chains or layers. nih.gov
For instance, the analysis of nitrofurantoin (B1679001) and its cocrystals shows a variety of hydrogen-bonding motifs that dictate the crystal packing. acs.orgacs.org Given the presence of the electronegative nitro group and the bromine atom, similar intermolecular interactions, including halogen bonding (C-Br···O), would be anticipated to play a role in the crystal lattice of this compound.
Table 4: Representative Crystallographic Data for a Related Nitrofuran Derivative (Furazolidone)
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O₅ |
| Formula Weight | 225.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9103(3) |
| b (Å) | 5.8617(2) |
| c (Å) | 19.1239(7) |
| β (°) | 99.168(2) |
| Volume (ų) | 875.45(6) |
| Z | 4 |
Source: Data for Furazolidone, a structurally related nitrofuran. mdpi.comresearchgate.net
Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Nitrofuran
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for investigating the geometric and electronic properties of 2-bromo-5-nitrofuran. These methods allow for the prediction of various molecular parameters from first principles.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds analogous to this compound, such as 2-bromo-5-nitrothiazole (B146120), DFT calculations are commonly performed using functionals like B3LYP combined with a 6-311++G(d,p) basis set to predict molecular geometry and other electronic properties. researchgate.net These studies help in understanding the distribution of electron density and the nature of chemical bonds within the molecule. The nitro group (NO₂) acts as a strong electron-withdrawing group, significantly influencing the electronic environment of the furan (B31954) ring. vulcanchem.com Similarly, the bromine atom also contributes to the electrophilicity of the molecule. vulcanchem.com DFT calculations can quantify these effects by computing atomic charges and electrostatic potential maps. Such analyses have been applied to various nitrofuran and nitro-heterocyclic derivatives to understand their structure and reactivity. nih.govmdpi.comresearchgate.net
Table 1: Representative Theoretical Data for a Nitrofuran Analog Data based on calculations for the analogous compound 2-bromo-5-nitrothiazole.
| Parameter | Method/Basis Set | Predicted Value | Reference |
|---|---|---|---|
| Optimized Energy | DFT/B3LYP/6-311++G(d,p) | Varies (Hartree) | researchgate.net |
| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | Varies (Debye) | researchgate.net |
| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | ~3.37 eV | researchgate.netvulcanchem.com |
In addition to DFT, ab initio methods like Hartree-Fock (HF) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide a high level of theory for predicting energetic and spectroscopic properties. researchgate.net The HF method is often used as a baseline for more advanced calculations. researchgate.netbohrium.com For related molecules like 2-nitrofuran, CCSD methods have been employed to calculate vertical electron affinities and transition energies, which are crucial for understanding electron attachment and dissociation processes. researchgate.net These high-level calculations are essential for obtaining accurate predictions of reaction energies and potential energy surfaces for dissociation pathways. aip.org For instance, calculations on the analogous 2-bromo-5-nitrothiazole have utilized both HF and DFT methods to analyze its vibrational spectra (FTIR and FT-Raman). researchgate.net
Density Functional Theory (DFT) Studies for Electronic Structure
Molecular Orbital Analysis
The analysis of molecular orbitals provides a detailed picture of the bonding and electronic transitions within this compound.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. vulcanchem.com In nitroaromatic compounds, the HOMO is typically distributed over the ring system, while the LUMO is often localized on the electron-withdrawing nitro group. Theoretical studies on analogous compounds confirm this characteristic distribution. researchgate.netresearchgate.net The HOMO-LUMO gap for similar structures has been calculated to be around 3.37 eV, indicating significant stability. vulcanchem.com This analysis is key to predicting how the molecule will interact with other chemical species. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Data for an Analogous Compound Values are representative for nitro-heterocyclic systems.
| Molecular Orbital | Typical Energy (eV) | Description | Reference |
|---|---|---|---|
| HOMO | ~ -8.4 eV | Electron-donating capacity | mdpi.com |
| LUMO | ~ -0.4 eV | Electron-accepting capacity | mdpi.com |
| Energy Gap (ΔE) | ~ 3.37 eV | Chemical stability/reactivity indicator | vulcanchem.com |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
Theoretical Studies of Reactivity and Dissociation Pathways
Theoretical modeling is instrumental in predicting the reactivity of this compound and its likely dissociation pathways under various conditions, such as upon electron attachment. Studies on the closely related 2-bromo-5-nitrothiazole have shown that low-energy electrons can efficiently induce molecular decomposition. aip.orgaip.org Quantum chemical calculations explore the potential energy surfaces for different fragmentation channels. aip.orgresearchgate.net
Key predicted dissociation pathways often involve the cleavage of the carbon-bromine (C-Br) or the carbon-nitro (C-NO₂) bond, as these are typically the weakest bonds susceptible to cleavage upon reduction. aip.orgaip.org Theoretical calculations can determine the reaction energies and transition state barriers for these processes. aip.org For instance, upon electron attachment, the molecule can form a transient negative ion, which may then dissociate into fragments like Br⁻ or NO₂⁻ and a corresponding neutral radical. aip.orgaip.org Understanding these pathways is critical for applications where the molecule's decomposition is a key aspect of its function.
Modeling of Electron Attachment and Anion Formation
The interaction of low-energy electrons with molecules is a fundamental process that can initiate complex chemical reactions. For nitroaromatic compounds like this compound, electron attachment is a critical first step in various processes, including its mode of action as a potential radiosensitizer. While detailed studies specifically on this compound are limited, extensive research on the closely related compound, 2-bromo-5-nitrothiazole (BNT), provides significant insights through analogy. aip.orgnih.gov
Computational modeling, supported by gas-phase experiments, shows that such molecules are highly susceptible to capturing low-energy electrons, often near 0 eV, to form a transient negative ion (TNI). aip.orgaip.org Upon electron attachment to a molecule like BNT, a parent anion is formed in a distinct resonance close to 0 eV. aip.org This indicates that a portion of these newly formed transient ions is stable enough to resist immediate electron detachment or dissociation. aip.org The presence of both a bromine atom and a nitro group, both with high electron affinity, creates efficient sites for electron localization within the molecule. aip.orgnih.gov However, studies on BNT reveal that the formation of the intact parent anion is not the most dominant outcome. aip.org Instead, dissociative electron attachment (DEA), where the molecule fragments upon capturing an electron, is the more prevalent reaction, even at very low electron energies. aip.org
Prediction of Dissociation Thresholds and Fragment Anion Efficiencies
Theoretical calculations are crucial for predicting the energy required for dissociation (dissociation thresholds) and the relative yields (efficiencies) of various fragment anions formed during dissociative electron attachment (DEA). Quantum chemical calculations, often performed at levels like CCSD(T) or with density functional theory (DFT) methods, can explore the potential energy surfaces of the transient negative ion and map out the pathways to different fragments. aip.orgnih.govaip.org
For the analogous compound 2-bromo-5-nitrothiazole (BNT), both experimental measurements and computational predictions have been established. aip.orgaip.org The primary DEA channels involve the cleavage of the C–Br and C–NO2 bonds. aip.org Interestingly, the dominant fragmentation pathways lead to the abstraction of Br and NO2 as neutral radicals, resulting in the formation of the corresponding fragment anions (M-Br)⁻ and (M-NO2)⁻, rather than the Br⁻ and NO2⁻ anions themselves. aip.orgnih.gov For instance, the yield of the (BNT–Br)⁻ fragment has been observed to be about ten times higher than that of the Br⁻ anion. aip.org
Computational models predict the thermodynamic thresholds for these dissociation channels. For the C–Br bond cleavage in BNT, the reaction to form (BNT–Br)⁻ has a calculated threshold of +0.39 eV, while the formation of Br⁻ is nearly exothermic at +0.06 eV. aip.org The efficiency of forming different fragment anions varies significantly with the energy of the incident electron. For BNT, fragment anions like (BNT–NO2)⁻ and (BNT–Br)⁻ are produced with high intensity at near 0 eV electron energies. aip.org In contrast, the NO2⁻ anion is formed minimally below 1 eV, with its main peak appearing near 4 eV. aip.org This characteristic peak for NO2⁻ formation between 3 and 4 eV has been noted in various nitro-containing compounds. aip.org
Table 1: Predicted Dissociation Channels and Fragment Anion Efficiencies for 2-Bromo-5-nitrothiazole (BNT) (Analogous to this compound) This table is based on data for the analogous compound 2-bromo-5-nitrothiazole and serves as a model for this compound.
| Fragment Anion | Mass (u) | Main Peak Energy (eV) | Calculated Threshold (eV) | Relative Intensity |
|---|---|---|---|---|
| (BNT-Br)⁻ | 129 | ~0 | +0.39 | High |
| (BNT-NO₂)⁻ | 162 | ~0 | -0.16 | Moderate |
| Br⁻ | 79/81 | ~0 | +0.06 | Low |
Data sourced from studies on 2-bromo-5-nitrothiazole. aip.orgaip.org
Computational Insights into Reaction Mechanisms
Computational studies provide deep insights into the reaction mechanisms of nitrofurans. Theoretical calculations suggest that intramolecular Diels-Alder reactions in nitrofurans proceed through a highly asynchronous transition state. acs.org This structural arrangement facilitates easier bond formation, even between carbons that are sterically hindered. acs.org The presence of the nitro group is a key factor, as it increases the stabilization of partial positive charges on the nitro-substituted carbon in both the transition state and the final product, which acts as a driving force for these reactions. acs.org
Furthermore, frontier molecular orbital (FMO) analysis indicates that the nitration of the furan ring causes a switch from a normal to an inverse electron demand in these cycloaddition reactions. acs.org In the context of dissociative electron attachment (DEA), quantum chemical calculations are employed to explore the various possible dissociation pathways and their corresponding reaction energies. nih.gov These calculations can identify transition state energies, or reaction barriers, for different fragmentation routes. aip.org For instance, in the analogous 2-bromo-5-nitrothiazole, computational models map the pathways for the cleavage of the C-S bond, which can lead to the opening of the thiazole (B1198619) ring, in addition to the C-Br and C-NO2 bond scissions. aip.orgnih.gov
Molecular Dynamics Simulations in Nitrofuran Research
Molecular dynamics (MD) simulations have become an indispensable tool in nitrofuran research, particularly for understanding their interaction with biological targets such as nitroreductase enzymes. nih.govresearchgate.net These enzymes are responsible for activating nitrofuran antibiotics into their cytotoxic forms. researchgate.net MD simulations can model the dynamic behavior of the ligand (nitrofuran) within the active site of the enzyme, providing insights that static models like crystallography cannot. nih.gov
A key finding from MD simulations is that the binding orientation of nitrofurans, such as nitrofurantoin (B1679001), within the enzyme's active site is dependent on the oxidation state of the flavin mononucleotide (FMN) cofactor. nih.govresearchgate.netdntb.gov.ua Simulations have suggested that the orientation observed in some crystal structures may represent an inhibitory complex, whereas a different orientation is required for the effective reduction of the nitro group. researchgate.net For example, simulations of nitrofurantoin with the nitroreductase NfsA suggest that reduction occurs via a direct hydride transfer from the reduced FMN (FMNH-). researchgate.net MD simulations can help build models of the nitrofuran bound to the reduced enzyme in an orientation that is viable for this hydride transfer to occur. researchgate.netresearchgate.net This highlights the importance of using computational studies alongside experimental methods to elucidate complex biochemical mechanisms. nih.gov
Prediction of Non-Linear Optical (NLO) Properties
Computational methods are widely used to predict the non-linear optical (NLO) properties of organic molecules like this compound. The interest in organic NLO materials is driven by their potential applications in optoelectronic and photonic devices. scirp.orgnih.gov Quantum chemical calculations, typically using Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), can compute important NLO-related parameters. researchgate.net
Key properties calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability is a measure of the second-order NLO response of a molecule. For a compound to exhibit significant NLO properties, it often requires a combination of factors such as extended π-electron delocalization and the presence of electron-donating and electron-accepting groups. scirp.org In this compound, the nitro group acts as a strong electron-withdrawing group, which can contribute to a large hyperpolarizability.
Studies on analogous compounds provide a benchmark for the expected NLO properties. For instance, theoretical calculations on 2-bromo-5-nitrothiazole have predicted that its NLO properties are significantly greater than those of urea, a standard reference material for NLO studies. researchgate.net Similarly, computational analysis of other nitro-containing organic compounds like β-5-nitrofurazone has confirmed their promising NLO characteristics. researchgate.net The calculation of the HOMO-LUMO energy gap is also important, as a smaller gap can indicate higher polarizability and potentially larger NLO effects. researchgate.net
Table 2: Computationally Predicted NLO Properties of an Analogous Compound This table shows data for 2-bromo-5-nitrothiazole, a structural analog of this compound, to illustrate the type of NLO parameters predicted computationally.
| Compound | Method | Dipole Moment (μ, Debye) | First Hyperpolarizability (β, esu) |
|---|---|---|---|
| 2-Bromo-5-nitrothiazole | B3LYP/6-311++G(d,p) | - | Significantly > Urea |
Data sourced from published computational studies. researchgate.net
Biological Activity and Pharmacological Investigations of 2 Bromo 5 Nitrofuran and Its Analogues
Antimicrobial Efficacy
Nitrofurans represent a class of synthetic compounds recognized for their broad-spectrum antimicrobial properties. taylorandfrancis.comjst.go.jp The presence of a nitro group at position 5 of the furan (B31954) ring is a key feature for the biological activity of these derivatives. jst.go.jpscielo.br Analogues of 2-bromo-5-nitrofuran, particularly those with a nitrovinyl side chain, have been the subject of numerous studies to evaluate their effectiveness against a wide range of pathogenic microorganisms, including bacteria, fungi, and protozoa. scielo.brresearchgate.netresearchgate.net
This compound and its derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. biosynth.com An analogue, 2-bromo-5-(2-bromo-2-nitrovinyl)furan, has shown potent broad-spectrum antibacterial efficacy, including against multi-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 4 μg/mL or less. researchgate.net The antibacterial action of nitrofuran derivatives is considered to be multifaceted. medsafe.govt.nz
Research has highlighted the activity of various 5-nitrofuran derivatives against a panel of bacterial strains. For instance, certain 5-nitrofuran-2-carbohydrazides exhibited significant antibacterial activity with MIC values ranging from 0.12 to 7.81 µg/mL. jst.go.jp Another study on 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives also reported strong inhibitory activity against Gram-positive bacteria. scispace.com The activity of these compounds is often compared to standard antibiotics to gauge their potential. researchgate.net
The scope of antimicrobial activity for this compound analogues extends to pathogenic fungi. researchgate.net The derivative 2-bromo-5-(2-bromo-2-nitrovinyl)furan, also known as furvina, has been noted for its antifungal properties. researchgate.net Studies have demonstrated its activity against Candida albicans. researchgate.net Furthermore, when this compound was formulated into inclusion complexes, it maintained its efficacy against C. albicans and showed improved activity against a resistant Candida krusei strain. researchgate.net
Other research into 5-nitrofuran derivatives has confirmed their potential as antifungal agents. researchgate.net For example, a series of 5-nitrofuran-2-carbohydrazides showed notable activity against Aspergillus fumigatus, although they were inactive against Candida albicans in the same study. jst.go.jp
Nitrofurans and their derivatives have a history of use as antiprotozoal agents. taylorandfrancis.comnih.goviarc.fr Specifically, 2-nitrovinylfuran compounds have demonstrated a wide spectrum of activity against various protozoa, including Trichomonas vaginalis. scielo.brnih.gov
Investigations into this compound analogues have revealed significant antiprotozoal potential. The compound 2-bromo-5-(2-bromo-2-nitrovinyl)furan (furvina) has been shown to be active against promastigotes of Leishmania species and trypomastigotes of Trypanosoma cruzi. researchgate.net A study evaluating six 2-nitrovinylfurans found that all were active against the promastigotes of Leishmania amazonensis, Leishmania infantum, and Leishmania braziliensis, with 50% inhibitory concentration (IC50) values ranging from 0.8 to 4.7 µM. scielo.brresearchgate.net Other nitrofuran derivatives have shown lethal activities against Entamoeba histolytica and Giardia intestinalis. mdpi.comnih.gov For instance, one hybrid molecule exhibited an IC50 of approximately 1 µM against these parasites. mdpi.comnih.gov
The antimicrobial effect of nitrofurans is attributed to a complex mechanism of action. medsafe.govt.nz A crucial step is the enzymatic reduction of the 5-nitro group within the microbial cell by nitroreductases. nih.govdrugbank.com This process generates highly reactive electrophilic intermediates and free radicals. medsafe.govt.nznih.gov These intermediates are non-specific in their targets and can interfere with numerous cellular processes, including the inhibition of bacterial ribosomal proteins and other macromolecules, ultimately disrupting synthesis pathways for DNA, RNA, and protein. medsafe.govt.nzdrugbank.com This multi-targeted approach is believed to contribute to the low level of acquired bacterial resistance to these compounds. medsafe.govt.nz
One of the proposed mechanisms for the antibacterial activity of nitrofuran analogues is the inhibition of cellular bioenergetics. researchgate.netresearchgate.net The reactive intermediates formed from the reduction of the nitro group can disrupt key metabolic pathways. Specifically, the analogue furvina has been reported to inhibit enzymes crucial for glucose metabolism, such as glyceraldehyde-3-phosphate dehydrogenase. researchgate.net By targeting enzymes within the citric acid cycle and other vital metabolic processes, these compounds effectively disrupt the cell's energy production, leading to growth inhibition and cell death. drugbank.com
The antibacterial action of 2-nitrovinyl furan derivatives is also linked to the depletion of intracellular thiol proteins, such as glutathione (B108866) (GSH), and the subsequent oxidation of cellular macromolecules. researchgate.netresearchgate.net The reactive intermediates generated from the nitrofuran can react with thiols, leading to the formation of disulfide products like glutathione disulfide (GSSG). researchgate.netresearchgate.net This depletion of the cell's primary defense against oxidative stress leaves it vulnerable. The reactive oxygen species (ROS) and other radicals produced during the nitroreduction process can then cause widespread oxidative damage to essential cellular components, including lipids, proteins, and DNA, contributing significantly to the compound's microbicidal effects. researchgate.netresearchgate.net
Mechanisms of Antimicrobial Action
Covalent Binding to Enzymes (e.g., LuxS, MurA)
The antimicrobial activity of certain nitrofuran analogs and related compounds stems from their ability to act as covalent inhibitors, forming irreversible bonds with essential bacterial enzymes. This mechanism of action can lead to potent and sustained inhibition of bacterial growth.
One key target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov Research into compounds with similar reactive moieties, such as bromo-cyclobutenaminones, has demonstrated their ability to covalently label MurA at the active site cysteine residue (Cys115). nih.gov This covalent modification inactivates the enzyme, disrupting cell wall synthesis and leading to bacterial death. nih.gov The absence of a human orthologue for MurA makes it an attractive target for developing selective antibacterial agents. nih.gov
Another emerging area of investigation is the targeting of bacterial chaperonin systems, such as GroEL/ES, which are essential for proper protein folding and bacterial survival under stress conditions. autm.netresearchgate.net Studies have identified nitrofuran-bearing analogs that, following activation by nitroreductases, become potent inhibitors of the GroEL/ES system. researchgate.netiu.edu This suggests that the reactive metabolites of these nitrofuran compounds covalently bind to components of the chaperonin machinery, thereby inhibiting protein folding and blocking bacterial proliferation. researchgate.net
Nitroreductase Activation and Formation of Toxic Intermediates
A hallmark of the nitrofuran class of antimicrobials, including this compound, is their mechanism of action as prodrugs. nih.gov These compounds are not inherently bactericidal but require intracellular bioactivation by bacterial enzymes known as nitroreductases. researchgate.netresearchgate.net In many bacteria, particularly Escherichia coli, this activation is primarily catalyzed by two well-characterized, oxygen-insensitive type I nitroreductases, NfsA and NfsB. nih.govnih.govnih.gov
The activation process involves the reduction of the nitro group (—NO₂) at the 5-position of the furan ring. researchgate.netscielo.br This enzymatic reduction, using cellular reducing equivalents like NADH or NADPH, generates a cascade of highly reactive and cytotoxic intermediates. nih.gov These toxic metabolites include species such as nitro-anion free radicals and hydroxylamines. researchgate.netnih.gov
Once formed, these reactive intermediates are the primary effectors of the antimicrobial activity. They are highly indiscriminate in their targets within the bacterial cell. They can covalently bind to and damage a wide array of crucial macromolecules, including ribosomal proteins, DNA, and RNA. researchgate.netnih.gov This multi-targeted assault disrupts numerous vital cellular processes simultaneously, such as protein synthesis, DNA replication, and central metabolic pathways like the citric acid cycle. researchgate.netnih.gov The non-specific nature of this damage is a key reason why the development of bacterial resistance to nitrofurans has been relatively slow. researchgate.net
Recent research has also identified the existence of additional activating enzymes. For instance, in E. coli strains deficient in both NfsA and NfsB, certain nitrofurans retain some antibacterial activity, which led to the discovery of a novel 5-nitrofuran-activating enzyme, AhpF. nih.govasm.org
Influence of the Nitro Group on Intracellular Mechanisms
The nitro group is the critical functional moiety responsible for the biological activity of this compound and its analogs. scielo.brmdpi.com Its presence is indispensable, as the entire mechanism of action hinges on its intracellular reduction. researchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group polarizes the furan ring system and is fundamental to its ability to undergo the necessary bioreduction process that activates the compound. scielo.br
The central role of the nitro group is to serve as a precursor to the actual toxic agents. The parent nitrofuran compound is taken up by the bacterial cell, but it is the enzymatic reduction of the nitro group by bacterial nitroreductases that unleashes its cytotoxic potential. researchgate.netmdpi.com This process transforms the relatively stable prodrug into highly reactive electrophilic intermediates. researchgate.net
These intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, are the species that inflict widespread, non-specific damage on cellular components. researchgate.net They interfere with multiple, disparate metabolic pathways, including the inhibition of enzymes involved in DNA and RNA synthesis, protein synthesis, and cellular respiration. researchgate.netnih.gov This multi-pronged attack on the cell's machinery is a direct consequence of the chemical reactivity of the species generated from the nitro group reduction. researchgate.net Therefore, the nitro group is not just a substituent but the very engine of the compound's intracellular destructive mechanism.
Addressing Antimicrobial Resistance through Nitrofuran Analog Development
The rise of multidrug-resistant bacteria has renewed interest in older antibiotic classes like nitrofurans and spurred the development of novel analogs to overcome existing resistance mechanisms. autm.netnih.gov A primary mechanism of resistance to nitrofurans involves mutations in the genes encoding the activating nitroreductase enzymes, NfsA and NfsB. asm.org
To counter this, several research strategies are being pursued:
Designing Analogs for Alternative Activation: One approach focuses on creating nitrofuran analogs that can be efficiently activated by other, less commonly mutated reductases. The discovery of the AhpF enzyme in E. coli provides a new target for such a strategy. asm.org Designing molecules with a high affinity for AhpF could restore activity against strains that have become resistant to traditional nitrofurans due to nfsA/nfsB mutations. asm.org
Broadening the Activity Spectrum: Efforts are underway to synthesize nitrofuran analogs with increased potency and a broader spectrum of activity compared to existing drugs. researchgate.netnih.gov This involves chemical modifications to the core nitrofuran structure to enhance uptake, improve interaction with nitroreductases, or increase the reactivity of the resulting toxic intermediates. ijabbr.com
Targeting Novel Pathways: A particularly promising strategy involves developing nitrofuran analogs that target entirely new bacterial pathways, thereby circumventing established resistance mechanisms. autm.net Research has identified nitrofuran-containing compounds that, once activated, function as potent inhibitors of the GroEL/ES chaperonin system, which is essential for bacterial protein folding. researchgate.netiu.edu This represents a novel mechanism of action for this class of drugs and is less likely to be affected by pre-existing resistance. autm.net
These developmental efforts highlight the versatility of the nitrofuran scaffold as a platform for creating next-generation antibiotics to combat the growing threat of antimicrobial resistance. ijabbr.com
Anticancer and Antiproliferative Potential
Beyond their established antimicrobial properties, this compound and its derivatives have demonstrated significant potential as anticancer and antiproliferative agents. autm.netresearchgate.net The reactivity of the nitrofuran ring, which is key to its antibacterial action, is also being harnessed to target cancer cells. aip.orgsci-hub.se
Research has shown that various nitrofuran derivatives can inhibit the proliferation of cancer cells and induce cell death. The mechanisms are often linked to the induction of cellular stress and the activation of programmed cell death pathways. For instance, the related nitrofuran drug nifuroxazide (B1678864) has been investigated for its ability to inhibit key cancer-promoting pathways, such as the STAT3 signaling pathway, and to selectively target cancer-initiating cells that express high levels of aldehyde dehydrogenase (ALDH1). sci-hub.se The development of nitrofuran analogs is considered a potential strategy for creating chemotherapeutic agents with broad-spectrum efficacy against various cancer cell lines. autm.net
Cytotoxic Evaluation in Human Cancer Cell Lines
The anticancer potential of this compound and related brominated furanones has been substantiated through cytotoxic evaluations against a range of human cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
For example, derivatives of 2-bromofuran (B1272941) have been shown to reduce the viability of breast cancer cell lines, including MCF-7 and MDA-MB-231, in a dose-dependent manner. Other studies on related brominated furanone structures have demonstrated potent cytotoxic activity against prostate (PC-3) and glioblastoma (U-251) cancer cell lines, with some derivatives showing significantly greater activity than the standard chemotherapy drug cisplatin. redalyc.org The sensitivity to these compounds can vary between different cancer cell types. nih.gov
Table 1: Cytotoxic Activity of Brominated Furanone Derivatives in Human Cancer Cell Lines This table is for illustrative purposes and combines data from related brominated furanone compounds to demonstrate cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 | Prostate Adenocarcinoma | 0.31 ± 0.02 | redalyc.org |
| (E)-5-(bromomethylene)-2(5H)-furanone | U-251 | Glioblastoma | 0.35 ± 0.02 | redalyc.org |
| 5-(dibromomethylene)-2(5H)-furanone | PC-3 | Prostate Adenocarcinoma | 0.53 ± 0.02 | redalyc.org |
| 5-(dibromomethylene)-2(5H)-furanone | U-251 | Glioblastoma | 0.90 ± 0.03 | redalyc.org |
| Protoanemonin | PC-3 | Prostate Adenocarcinoma | 2.50 ± 0.10 | redalyc.org |
| Protoanemonin | U-251 | Glioblastoma | 7.30 ± 0.08 | redalyc.org |
| Cisplatin (Reference) | PC-3 | Prostate Adenocarcinoma | 7.80 ± 0.40 | redalyc.org |
| Cisplatin (Reference) | U-251 | Glioblastoma | 8.80 ± 0.50 | redalyc.org |
These findings indicate that the furanone scaffold, particularly when substituted with bromine, is a promising starting point for the development of new cytotoxic agents. redalyc.org
Induction of Apoptosis via Caspase Activation
A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. Apoptosis is a highly regulated process that is crucial for eliminating damaged or cancerous cells, and its activation is a key goal of many cancer therapies. plos.org
The apoptotic process is orchestrated by a family of proteases called caspases. plos.org These enzymes exist as inactive zymogens and are activated in a cascade-like fashion in response to pro-apoptotic signals. Initiator caspases (like caspase-9) are activated first and then proceed to cleave and activate effector caspases (like caspase-3), which carry out the systematic dismantling of the cell. plos.org
Studies on furanone derivatives have demonstrated their ability to trigger this cascade. For instance, treatment of MCF-7 breast cancer cells with a 2-bromofuran derivative led to a significant increase in the levels of key apoptotic markers, including cleaved PARP (a substrate of effector caspases) and activated caspase-3. Similarly, other cytotoxic bromofuran-2(5H)-ones have been shown to induce cell death specifically through apoptosis. This induction of apoptosis via caspase activation represents a defined and therapeutically relevant mechanism of action for the antiproliferative activity of these compounds.
Inhibition of Specific Proteins (e.g., DDX3 expression)
Derivatives of this compound have been investigated for their potential to inhibit specific proteins crucial to disease progression. Research into related furan compounds has shown that certain derivatives can target proteins involved in cancer. For instance, modified butein (B1668091) derivatives, which can be synthesized from furan-based structures, have been shown to effectively suppress the expression of DDX3, a protein implicated in various cancers like breast cancer.
A notable analogue, 2-bromo-5-(2-bromo-2-nitrovinyl)furan, has demonstrated potent inhibitory activity against specific bacterial enzymes. This compound can significantly suppress the activity of MurA enzymes, with a reported IC₅₀ value of 2.8 (±0.2) µM for the E. coli MurA enzyme. researchgate.net Furthermore, it acts as a good inhibitor of E. coli methionine aminopeptidase (B13392206) (MetAP), while not affecting human MetAPs. researchgate.net The proposed mechanism for this inhibition involves the nitrovinyl group participating in a Michael addition reaction with nucleophilic structures within the target proteins. researchgate.net
Radiosensitizing Effects on Hypoxic Tumor Cells
The presence of hypoxic (low oxygen) cells is a known feature of solid tumors, which contributes to their resistance to radiation therapy. aip.orgaip.org Chemical radiosensitizers are compounds designed to make these resistant cells more sensitive to radiation. aip.orgtandfonline.com Nitroaromatic and nitroheterocyclic compounds, including nitrofurans, are a significant class of radiosensitizers. usp.brresearchgate.net They are believed to mimic the role of oxygen in hypoxic environments. aip.orgaip.org
The mechanism of action for nitrofuran-based sensitizers involves the nitro group accepting electrons from reducing enzymes (nitroreductases). usp.br This reduction, which occurs selectively in hypoxic conditions, generates reactive intermediates that can cause DNA damage, thereby enhancing the effects of radiation therapy. usp.br Studies have described nitrofurans as effective radiosensitizers for hypoxic cells, highlighting their dose-modifying effects. tandfonline.comusp.br Compounds containing nitro functional groups can inhibit cell proliferation and sensitize hypoxic cells, proving to be highly effective in targeting tumor cells. aip.orgaip.org
Selectivity Towards Tumorigenic Cell Lines
While nitrofuran analogues have shown antiproliferative capabilities, their selectivity for cancer cells over healthy cells is a critical area of investigation. An analogue known as Furvina, or 2-bromo-5-(2-bromo-2-nitrovinyl)furan, has demonstrated promising activity against several tumor lines. researchgate.net However, studies have unfortunately indicated that this compound does not exhibit significant selectivity towards tumorigenic cell lines. researchgate.net This lack of selectivity presents a challenge for its development as a targeted anticancer agent and underscores the need for creating new derivatives with improved safety profiles. researchgate.net In contrast, other heterocyclic compounds, such as certain thiophene (B33073) derivatives, have been found to show selective cytotoxicity for specific cancer cell lines while not affecting control cell lines. researchgate.net
Anti-inflammatory Activities
Various derivatives and analogues of this compound have been noted for their anti-inflammatory properties. aip.orgaip.org Research on 2-bromofuran has shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide in activated macrophages.
Furthermore, hydrazone derivatives of 5-nitrofuran-2-carboxylic acid have demonstrated interesting biological activities, including anti-inflammatory effects. researchgate.net Studies involving the synthesis of new hydrazide-hydrazone derivatives incorporating a 5-nitrofuran moiety have confirmed their therapeutic potential. wisdomlib.orgamazonaws.com When evaluated using a carrageenan-induced inflammatory rat model, certain derivatives exhibited significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. wisdomlib.orgamazonaws.com
Table 1: Anti-inflammatory Activity of Selected 5-Nitrofuran Hydrazone Derivatives
| Compound ID (Substituent R) | Anti-inflammatory Activity | Source |
|---|---|---|
| 4d (R = 4-F) | Significant | wisdomlib.orgamazonaws.com |
| 4e (R = 4-OH) | Significant | wisdomlib.orgamazonaws.com |
| 4g (R = 4-SO₂Me) | Significant | wisdomlib.orgamazonaws.com |
| 4j (R = 2,4-difluoro) | Significant | wisdomlib.orgamazonaws.com |
This table is for illustrative purposes based on findings from the cited research.
Antioxidant Properties
Heterocyclic compounds that are structurally related to this compound are known to possess a wide range of biological activities, including antioxidant properties. aip.orgaip.org For example, derivatives of thiazole (B1198619) and isoxazole (B147169) have been reported to have antioxidant effects. aip.orgnih.govresearchgate.net Similarly, compounds incorporating a thiazolidinone ring, another related pharmacophore, have been investigated for antioxidant activity. nih.gov These findings suggest that the broader class of furan- and nitro-containing heterocyclic compounds holds potential for antioxidant applications.
Quorum Sensing Inhibition (QSI) in Bacterial Species
Mechanism of LuxS Enzyme Binding
Impact on Biofilm Formation and Toxin Production
The ability of bacteria to form biofilms, structured communities of cells enclosed in a self-produced matrix, is a significant factor in their resistance to antimicrobial agents and the persistence of infections. oup.commdpi.com Several nitrofuran derivatives have been investigated for their capacity to interfere with biofilm formation and the underlying regulatory mechanisms, such as quorum sensing (QS). Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression, including the production of virulence factors and toxins, with population density. mdpi.com
Studies have shown that certain nitrofuran compounds can inhibit biofilm formation across a range of pathogenic bacteria. For instance, nitrofurans have been observed to affect biofilm development in Pseudomonas aeruginosa and Burkholderia cenocepacia. oup.com One specific analogue, (E)-N'-((5-nitrofuran-2-yl)methylene)quinoline-8-sulfonohydrazide, demonstrated the ability to inhibit the formation of biofilms by the fungus Candida albicans and also interfered with the yeast-to-hyphae transition, a critical step in fungal biofilm development. nih.gov N-acyl-hydrazone derivatives of 5-nitrofuran, such as nifuroxazide, have also been noted for their quorum sensing and biofilm inhibition properties. nih.gov
The mechanism of biofilm inhibition by these compounds is often linked to the disruption of quorum sensing. mdpi.com For example, halogenated furanones, which share a structural motif with this compound, are known inhibitors of QS in P. aeruginosa. mdpi.com By interfering with these signaling systems, nitrofuran analogues can potentially reduce the production of various toxins and virulence factors that are regulated by QS, thereby diminishing the pathogenicity of the microorganisms. mdpi.comresearchgate.net
Toxicity and Cytotoxicity Studies in Biological Systems
The potential therapeutic application of any compound necessitates a thorough evaluation of its toxicity profile. For this compound and its analogues, various studies have been conducted to assess their effects on biological systems, ranging from human cell lines to isolated organ-specific cells.
A number of studies suggest that certain nitrofuran derivatives exhibit promising biological activity with limited toxicity to human cells. For example, a series of novel 5-nitro-2-furancarboxylamides were found to be highly potent against Trypanosoma brucei while showing very low cytotoxicity against human HeLa cells. nih.gov Similarly, a 1,3,4-oxadiazoline derivative incorporating a 5-nitrofuran-2-yl substituent displayed a strong bactericidal effect against Staphylococcus spp. with no associated cytotoxicity to the L929 normal mouse fibroblast cell line. mdpi.com Furthermore, lead compounds like 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles, which are structurally related to nitrofurans, were reported to lack cytotoxicity against several cell lines, including isolated human hepatocytes. acs.org
However, the cytotoxicity can be compound-specific. The analogue 2-bromo-5-(2-bromo-2-nitrovinyl)furan, known as furvina, did not demonstrate significant selectivity between tumorigenic and non-tumorigenic cell lines, implying a general cytotoxic potential. researchgate.net Studies on 2-furylethylene derivatives, which are positional isomers of nitrofurans, showed that their cytotoxicity against Chinese Hamster Ovary (CHO) and human melanoma (SK MEL-3) cell lines was relatively low, with IC₅₀ values exceeding 100 µM. uninet.edu
| Compound/Derivative Class | Cell Line | Observation | Reference |
|---|---|---|---|
| 5-Nitro-2-furancarboxylamides | HeLa (Human) | Very low cytotoxicity | nih.gov |
| 1,3,4-Oxadiazoline with 5-nitrofuran-2-yl substituent | L929 (Mouse Fibroblast) | No cytotoxicity observed | mdpi.com |
| 3,5-Dinitrobenzylsulfanyl tetrazoles/oxadiazoles | Various, including human hepatocytes | No cytotoxicity observed | acs.org |
| 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (Furvina) | Tumorigenic and non-tumorigenic lines | Lack of significant selectivity | researchgate.net |
| 2-Furylethylene derivatives | CHO, SK MEL-3 (Human Melanoma) | IC₅₀ > 100 µM | uninet.edu |
The liver is a primary site for the metabolism of xenobiotics, making hepatocytes a critical model for toxicity screening. Studies using isolated rat hepatocytes have provided insight into the potential hepatotoxicity of nitrofuran derivatives. The well-known antimicrobial drug nitrofurantoin (B1679001), a 5-nitrofuran derivative, has been shown to stimulate hepatocyte oxygen uptake, particularly in the presence of mitochondrial respiration inhibitors. researchgate.netnih.gov This effect is indicative of the formation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), following the intracellular reduction of the nitrofuran compound. nih.gov
The addition of nitrofurantoin to isolated rat hepatocyte suspensions resulted in a dose- and time-dependent decrease in cell viability. nih.gov This loss of viability is closely linked to oxidative stress. Key events preceding cell death include the depletion of glutathione (GSH), a crucial intracellular antioxidant, and the formation of oxidized glutathione (GSSG). nih.gov The hepatotoxicity of nitrofurantoin is attributed to this state of oxidative stress, which is caused by the continuous redox cycling of the compound that reductively activates oxygen. nih.govbrieflands.com Hepatotoxicants are known to diminish the viability of liver cells, and this can be observed through experiments measuring oxygen absorption. sysrevpharm.org
| Compound | Biological System | Key Findings | Reference |
|---|---|---|---|
| Nitrofurantoin (5-Nitrofuran derivative) | Isolated Rat Hepatocytes | Stimulated oxygen uptake | nih.gov |
| Nitrofurantoin | Isolated Rat Hepatocytes | Dose- and time-dependent decrease in cell viability | nih.gov |
| Nitrofurantoin | Isolated Rat Hepatocytes | Depletion of glutathione (GSH) | nih.gov |
| Nitrofurantoin | Isolated Rat Hepatocytes | Increased formation of reactive oxygen species (ROS) | nih.govbrieflands.com |
The genotoxic potential of nitrofuran derivatives has been extensively studied. A significant body of evidence indicates that many compounds in this class possess mutagenic properties, largely dependent on the presence and position of the nitro group. bibliotekanauki.plaacrjournals.org In one comprehensive study, 26 out of 27 nitrofuran derivatives tested demonstrated mutagenic effects in Escherichia coli. aacrjournals.org Furthermore, 14 out of 15 derivatives known to be carcinogenic were also found to be mutagenic in microbial assays. aacrjournals.org
The mechanism of mutagenicity is believed to involve the reductive metabolism of the nitro group. bibliotekanauki.ploup.com This process can form highly reactive intermediates, such as a nitrenium ion, which can then attack and modify DNA. bibliotekanauki.pl The genotoxicity of these compounds has also been demonstrated in human cell lines. A comparative study using the comet assay in human lymphoblastoid TK6 cells showed that classical 5-nitrofurans, including nitrofurantoin and furazolidone, induced a dose-related increase in DNA damage and were classified as genotoxic. oup.com In contrast, 2-furylethylene derivatives, where the nitro group is located outside the furan ring, were found to be significantly less genotoxic, highlighting the critical role of the 5-nitrofuran core in this toxicological endpoint. oup.com Bacterial assays have shown that nitrofurantoin primarily induces GC→TA transversions in Salmonella typhimurium. oup.com
Hepatocyte Oxygen Uptake and Viability Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Understanding the relationship between the chemical structure of nitrofuran derivatives and their biological activity is essential for designing more effective and safer therapeutic agents. SAR and QSAR studies have provided valuable insights into the roles of different substituents on the nitrofuran scaffold.
The 5-nitro group on the furan ring is widely considered to be a critical feature for the biological activity of this class of compounds. aimspress.comaimspress.com Its presence is essential for the antibacterial, antitubercular, and trypanocidal activities observed in many derivatives. nih.govaimspress.com The antimicrobial action is related to the enzymatic reduction of this nitro group within the target cell, leading to the formation of toxic reactive species. researchgate.net QSAR studies have confirmed the importance of the electronic properties of the molecule, showing that the biological activity often correlates with the reduction potential, which is heavily influenced by the nitro group. nih.govacs.org
The role of halogen substituents, such as bromine, is more complex and can vary depending on the specific biological activity being measured. In some cases, the presence of a bromine atom enhances activity. For instance, 5- and 6-bromo substituted benzimidazoles showed good antimycobacterial activity, which was attributed to the increased lipophilicity conferred by the bromine atom, leading to better cell permeability. researchgate.net Similarly, the substitution of a hydrogen with a bromide on the furan ring was associated with increased antileishmanial activity. scielo.br The bromo(nitro)methyl unit in some analogues was found to be essential for their antibacterial activity. researchgate.net
| Structural Feature/Substituent | Impact on Biological Activity | Example/Context | Reference |
|---|---|---|---|
| 5-Nitro group | Essential for antibacterial and antitubercular activity | General requirement for nitrofuran derivatives | aimspress.comaimspress.com |
| 5-Nitro group | Essential for trypanocidal activity | 5-Nitro-2-furancarboxylamides | nih.gov |
| 5-Nitro group | Critical for genotoxicity | Comparison of 5-nitrofurans vs. 2-furylethylenes | oup.com |
| Bromine substituent | Increases antimycobacterial activity (via lipophilicity) | Bromo-substituted benzimidazoles | researchgate.net |
| Bromine substituent | Increases antileishmanial activity | Bromide on the furan ring | scielo.br |
| Absence of Bromine | Essential for a specific quorum sensing inhibitory effect | Nitromethyl vinylfuran derivative | researchgate.net |
| Two Bromine atoms | Decreased cytotoxicity compared to one Br atom | 2-Furylethylene derivatives | uninet.edu |
Electronic and Hydrophobic Factors in QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in elucidating the mechanisms of action for this compound and its analogues, with a particular focus on the influence of electronic and hydrophobic properties on their biological activities. These studies quantitatively correlate variations in the chemical structure of nitrofuran derivatives with changes in their antimicrobial and genotoxic effects.
The following table details the substituents for one of the sets of compounds analyzed in these QSAR studies, along with their corresponding Hammett constants (σp), which quantify the electronic effect of the substituent.
| Compound Set | Substituent (R) | Hammett Constant (σp) |
| Set I | OCH₃ | -0.27 |
| H | 0.00 | |
| CH₃ | -0.17 | |
| C₂H₅ | -0.15 | |
| nC₃H₇ | -0.16 | |
| Cl | 0.23 | |
| Br | 0.23 | |
| CN | 0.66 | |
| NO₂ | 0.78 | |
| Data derived from studies on (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones and their analogues. acs.orgnih.gov |
In contrast to the antibacterial studies, QSAR models developed to explain the genotoxicity of nitrofuran derivatives have highlighted the importance of both electronic and hydrophobic factors. nih.govscispace.com A QSAR study on the genotoxicity (SOS-inducing potential) of nitrofuran derivatives in Escherichia coli PQ37 resulted in the following equation:
log SOSIP = -33.1qc2 + 1.00 log P - 1.50Isat - 1.19MR - 0.76I5,6 - 3.76 nih.gov
This model reveals several key contributors to genotoxicity:
Electronic Factor (qc2): The charge on the C2 atom of the furan ring, to which the nitro group is attached, is a critical electronic descriptor. nih.gov This supports a mechanism involving the opening of the furan ring to exert genotoxic effects. nih.gov
Hydrophobic Factor (log P): The logarithm of the partition coefficient (log P) has a coefficient of 1.00, indicating a direct and significant contribution of hydrophobicity to the genotoxic activity. nih.gov This is a common finding in the QSAR of various mutagens. nih.gov Hydrophobicity is a crucial parameter as it governs the penetration of the toxicants through cell membranes. mdpi.com
Steric Factors (MR, Isat, I5,6): The model also includes terms for molar refractivity (MR) and indicator variables (Isat, I5,6), demonstrating that steric properties also play a role in the genotoxic mechanism. nih.gov
A broader review of QSAR studies on nitroaromatic compounds confirms these general principles. For aquatic toxicity, hydrophobicity is often a pivotal parameter, largely due to the role of narcotic toxicity mechanisms. mdpi.com For other toxic endpoints, the electrophilic nature of these compounds makes electronic descriptors, such as the energy of the lowest unoccupied molecular orbital (ELUMO), indispensable indicators of toxicity. mdpi.com
The following table summarizes the key electronic and hydrophobic parameters and their observed influence on the biological activity of nitrofuran analogues from various studies.
| Parameter | Type | Biological Activity | Observed Influence |
| Hammett Constant (σ) | Electronic | Antibacterial | Negative correlation with IC50 acs.orgnih.gov |
| Reduction Potential (E) | Electronic | Antibacterial | Negative correlation with IC50 acs.orgnih.gov |
| Charge on C2 (qc2) | Electronic | Genotoxicity | Negative correlation with SOSIP nih.gov |
| Log P | Hydrophobic | Genotoxicity | Positive correlation with SOSIP nih.gov |
| Log P / LogKow | Hydrophobic | Aquatic Toxicity | Generally a key factor mdpi.com |
| Aliphatic Chain Length | Hydrophobic | Trypanocidal | Related to activity and cytotoxicity researchgate.net |
| Electronegativity | Electronic | Trypanocidal | Related to activity and cytotoxicity researchgate.net |
Applications and Translational Research of 2 Bromo 5 Nitrofuran
Role as an Intermediate in Pharmaceutical Development
2-Bromo-5-nitrofuran is a key starting material in the development of new pharmaceutical agents due to its ability to be chemically modified to create a diverse range of biologically active compounds. cymitquimica.com Its utility spans from the synthesis of potential drug candidates to the creation of specialized molecules for diagnostic imaging.
Synthesis of Biologically Active Molecules and Drug Candidates
The presence of the bromine and nitro groups on the furan (B31954) ring makes this compound a versatile scaffold for the synthesis of novel therapeutic agents. cymitquimica.com The bromine atom can be readily displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the attachment of various functional groups and the construction of more complex molecular architectures. This reactivity is crucial in medicinal chemistry for creating libraries of compounds to be screened for biological activity.
Research has demonstrated that derivatives of this compound exhibit a range of biological activities. For instance, nitrofuran derivatives have been investigated for their antibacterial and antiparasitic properties. mdpi.commdpi.com The nitro group is often essential for the observed antimicrobial effects. mdpi.comresearchgate.net Specifically, certain nitrofuran compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiosynth.com
Furthermore, the structural motif of this compound is found within more complex molecules that have been evaluated for various therapeutic applications. For example, derivatives have been synthesized and tested for their potential as anticancer agents. The ability to create a wide array of derivatives from this starting material is a significant advantage in the early stages of drug discovery, where the goal is to identify lead compounds with promising therapeutic potential. csic.esresearchgate.net
Table 1: Examples of Biologically Active Molecules Derived from Nitrofuran Scaffolds
| Compound Class | Target/Activity | Reference |
| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Antibacterial (e.g., Neisseria gonorrhoeae, Staphylococcus aureus) | researchgate.net |
| N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides | Antitrypanosomal (e.g., Trypanosoma cruzi) | researchgate.net |
| Nitrofuran-based compounds | Anticancer | |
| Nitrofuran derivatives | Antibacterial, Antiparasitic | mdpi.commdpi.com |
Development of Radiopharmaceuticals and Radiotracers for Imaging
The development of radiolabeled compounds for diagnostic imaging, particularly Positron Emission Tomography (PET), is another significant application of this compound and its derivatives. PET is a non-invasive imaging technique that utilizes radiotracers to visualize and measure metabolic processes in the body, aiding in the early detection and monitoring of diseases like cancer. researchgate.netusp.br
The synthesis of radiotracers often involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a biologically active molecule. researchgate.netmdpi.com The chemical structure of this compound makes it a suitable precursor for such radiolabeling reactions. For example, the bromine atom can be substituted with a radionuclide.
Research has explored the use of ¹¹C-carbon monoxide in palladium-mediated carbonylation reactions to create ¹¹C-labeled compounds from precursors like this compound. diva-portal.org These labeled compounds can then be evaluated as potential PET tracers. The development of novel radiotracers is crucial for improving the specificity and sensitivity of diagnostic imaging techniques. While some 5-nitrofuran derivatives have been investigated, challenges such as rapid metabolism and clearance have been noted, indicating the need for further optimization. usp.br
Precursor in Agricultural Chemical Formulations
The reactivity of this compound also extends to the field of agricultural chemistry, where it can be used as a precursor for the synthesis of compounds aimed at protecting crops.
Enhancement of Crop Protection Agents
The chemical properties of this compound make it a useful intermediate in the creation of new agrochemicals. The nitro group, in particular, is a functional group known to confer herbicidal or pesticidal activity in certain molecules. vulcanchem.com By using this compound as a starting material, chemists can synthesize a variety of derivatives to be tested for their efficacy in crop protection. For instance, brominated furans can act as precursors to flame retardants, and the nitro group can contribute to herbicidal activity. vulcanchem.com
Applications in Material Science
The versatility of this compound as a chemical intermediate also finds applications in the field of material science, particularly in the development of new polymers and coatings. cymitquimica.com
Development of Advanced Polymers and Coatings
The reactive nature of this compound allows for its incorporation into polymer chains or its use in the formulation of specialized coatings. The bromo and nitro functional groups can be exploited to impart specific properties to the resulting materials. For example, the bromoethenyl group, a related structure, can act as a cross-linking agent in polymers like epoxy resins and polyurethanes, which can enhance their thermal stability and mechanical strength. vulcanchem.com Additionally, nitro-substituted furans have been investigated as photoinitiators in UV-curable coatings. vulcanchem.com
Advanced Analytical Methodologies for 2 Bromo 5 Nitrofuran and Its Metabolites
Chromatographic Techniques for Detection and Quantification
Chromatography stands as the cornerstone for the analysis of nitrofuran residues. The choice of technique often depends on the specific requirements of the analysis, such as the need for high sensitivity for residue analysis or high precision for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Residue Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis of nitrofuran metabolites in various food matrices. nih.govacs.orggovtlab.gov.hk This is due to its high sensitivity and selectivity, which are crucial for detecting the minute, protein-bound residues that remain in tissues long after the parent drug has been metabolized. acs.orggovtlab.gov.hk
The analytical approach for nitrofuran metabolites typically involves the acid-catalyzed release of the side chains from their protein-bound forms, followed by derivatization. acs.orggovtlab.gov.hk The resulting derivatives are then extracted and analyzed by LC-MS/MS. This technique allows for the detection of metabolites at levels well below the minimum required performance limit (MRPL) set by regulatory bodies. waters.com For instance, methods have been validated for the determination of nitrofuran metabolites in shrimp with a limit of quantification (LOQ) of 0.25 ng/g. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) systems can further enhance the speed of analysis, reducing run times significantly compared to traditional HPLC methods while maintaining excellent sensitivity. waters.com
Key parameters in LC-MS/MS analysis include the choice of ionization source, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being commonly employed. acs.org The selection of precursor and product ions for multiple reaction monitoring (MRM) is critical for achieving the required selectivity and sensitivity for each specific metabolite derivative. govtlab.gov.hk
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) coupled with various detectors serves as a robust method for the screening and quantification of nitrofuran residues. um.estandfonline.com Photodiode array (PDA) or UV-Vis detectors are frequently used, offering a balance between sensitivity and accessibility. um.esresearchgate.net These methods are effective for monitoring nitrofuran levels in samples like animal feed and water. um.es
For enhanced sensitivity and selectivity, fluorescence detectors (FLD) can be employed, particularly after derivatization of the metabolites with a suitable fluorescent reagent. nih.gov This approach has been successfully applied to the determination of nitrofuran metabolites in shrimp, achieving low limits of detection. nih.gov The separation is often performed using reversed-phase columns, such as C18, with mobile phases typically consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. waters.comum.es The optimization of mobile phase composition, flow rate, and column temperature is crucial for achieving good chromatographic separation of the target analytes. waters.comum.es
| Analyte(s) | Matrix | Detector | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Nitrofurantoin (B1679001), Furazolidone, Furaltadone, Nitrofurazone | Animal Feed | Photodiode Array (DAD) | 2.1 - 2.7 µg/kg | um.es |
| Chloramphenicol, Furazolidone, Furaltadone, Nitrofurazone | Meat and Fish | Photodiode Array (DAD) | 1 µg/kg (Nitrofurazone, Furazolidone), 2 µg/kg (Furaltadone) | tandfonline.com |
| Furazolidone, Furaltadone, Nitrofurantoin, Nitrofurazone Metabolites | Shrimp | Fluorescence (FLD) | ~1 µg/kg | nih.gov |
Gas Chromatography (GC) for Purity Analysis
Gas chromatography (GC) is a valuable technique for assessing the purity of 2-bromo-5-nitrofuran. Commercial suppliers of this compound often specify a purity level of greater than 98.0%, which is determined by GC analysis. vwr.comtcichemicals.com This method is well-suited for volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS), to determine their relative abundance and thus the purity of the sample. While not typically used for residue analysis of its metabolites due to their non-volatile nature, GC is a standard method for quality control of the parent compound. vwr.comtcichemicals.com
Derivatization Strategies for Nitrofuran Metabolites
A critical step in the analysis of nitrofuran metabolites is derivatization. Since the parent nitrofuran drugs are rapidly metabolized, analytical methods target their more stable, tissue-bound metabolites. acs.orggovtlab.gov.hk These metabolites are covalently bound to proteins and must be released through hydrolysis before they can be analyzed. Derivatization serves to create a more stable and readily detectable molecule, often enhancing its chromatographic properties and detector response. govtlab.gov.hk
Use of 5-Nitro-2-furaldehyde (B57684) as a Derivatizing Agent
Recently, 5-nitro-2-furaldehyde (5-NFA) has been introduced as a novel derivatizing agent for nitrofuran metabolites. researchgate.netnih.gov This reagent reacts with the metabolites to regenerate the parent nitrofuran structures. researchgate.netnih.gov This approach offers a significant advantage as it allows for the analysis of the well-characterized parent nitrofurans, for which analytical standards are readily available. The use of 5-NFA has been successfully demonstrated in the analysis of nitrofuran metabolites in chicken meat and honey by LC-MS/MS. researchgate.netnih.gov This derivatization strategy, coupled with optimized extraction and clean-up procedures, provides a reliable method for the determination of these residues. researchgate.netnih.gov
Optimization of Hydrolysis and Derivatization Conditions
The efficiency of the entire analytical procedure hinges on the optimization of the hydrolysis and derivatization steps. researchgate.netfoodhygiene.or.kr Traditional methods often involve a lengthy incubation period of 16 hours at 37°C for the acid hydrolysis and derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA). nih.govacs.orgnih.gov However, recent research has focused on accelerating this process.
By increasing the temperature and acid concentration, the hydrolysis and derivatization time can be significantly reduced. For example, using a thermostated ultrasonic bath at 80°C with 0.5M hydrochloric acid has been shown to shorten the reaction time to just 20 minutes when using 5-nitro-2-furaldehyde as the derivatizing agent. researchgate.net Similarly, ultrasound-assisted derivatization at 60°C has been demonstrated to complete the reaction within 2 hours. nih.gov Another approach involves elevating the reaction temperature to 50°C, which facilitates the release of metabolites and allows for a 1-hour hydrolysis and derivatization time. foodhygiene.or.kr These rapid methods offer a significant improvement in sample throughput without compromising the accuracy and sensitivity of the analysis. researchgate.netfoodhygiene.or.krnih.gov
| Condition | Derivatizing Agent | Temperature | Time | Reference |
|---|---|---|---|---|
| Mild Acid Hydrolysis | 2-Nitrobenzaldehyde (2-NBA) | 37°C | 16 hours | nih.govacs.org |
| Thermostated Ultrasonic Bath | 5-Nitro-2-furaldehyde (5-NFA) | 80°C | 20 minutes | researchgate.net |
| Ultrasound-Assisted | 2-Nitrobenzaldehyde (2-NBA) | 60°C | 2 hours | nih.gov |
| Elevated Temperature | 2-Nitrobenzaldehyde (2-NBA) | 50°C | 1 hour | foodhygiene.or.kr |
Immunoassays for Nitrofuran Metabolite Detection
Immunoassays are widely utilized for the screening of nitrofuran metabolites due to their high throughput and sensitivity. These methods are based on the specific binding between an antibody and a target antigen, in this case, the nitrofuran metabolite. tandfonline.comfrontiersin.org
Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed immunoassay for the detection of nitrofuran metabolites. tandfonline.com This technique combines the specificity of antibodies with the sensitivity of enzyme-catalyzed reactions. tandfonline.com Competitive ELISA is a frequent format for small molecules like nitrofuran metabolites. frontiersin.orgnih.gov In this setup, the nitrofuran metabolite in the sample competes with a known amount of enzyme-labeled metabolite for binding to a limited number of antibody sites. frontiersin.orgnih.gov The resulting signal is inversely proportional to the concentration of the metabolite in the sample. fstestcorp.com
Commercial ELISA kits are available for the detection of various nitrofuran metabolites, including 1-aminohydantoin (B1197227) (AHD), the metabolite of nitrofurantoin. fstestcorp.comassaygenie.com These kits offer a rapid and sensitive screening tool for food samples such as meat, poultry, fish, and shrimp. r-biopharm.comfstestcorp.comr-biopharm.com For instance, some ELISA kits for AHD boast detection limits as low as 0.1 ppb, which is well below the minimum required performance limit (MRPL) set by regulatory authorities like the European Union. r-biopharm.comfstestcorp.com
The development of monoclonal and polyclonal antibodies specific to nitrofuran metabolites has been a critical step in the creation of these sensitive and specific ELISA methods. frontiersin.orgnih.govcapes.gov.br For example, a monoclonal antibody-based ELISA for AHD demonstrated high specificity with negligible cross-reactivity to other nitrofurans and their derivatives. capes.gov.br The validation of these ELISA methods often involves comparing their results with those obtained from confirmatory techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), showing good correlation and confirming their suitability for screening purposes. capes.gov.br
Table 1: Performance Characteristics of Selected ELISA Kits for Nitrofuran Metabolite Detection
| Metabolite | Target Analyte | Sample Matrix | Limit of Detection (LOD) | Reference |
| Nitrofurantoin | 1-aminohydantoin (AHD) | Animal Tissues | < 0.2 µg/kg | capes.gov.br |
| Nitrofurazone | Semicarbazide (SEM) | Shrimp, Meat, Fish | < 0.4 ppb | r-biopharm.com |
| Furaltadone | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) | Shrimp, Fish, Meat, Poultry | Not Specified | r-biopharm.com |
| Furazolidone | 3-amino-2-oxazolidinone (B196048) (AOZ) | Not Specified | Not Specified | frontiersin.orgnih.gov |
Apta-Chromogenic Detection Methods
A more recent innovation in the detection of nitrofuran metabolites is the development of apta-chromogenic detection methods. nih.govresearcher.life These methods utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, similar to antibodies. nih.govacs.org
One such method involves the use of a DNA aptamer specific to nitrofuran metabolites in combination with gold nanoparticles (AuNPs). nih.govresearcher.life In the absence of the target metabolite, the aptamer stabilizes the AuNPs, maintaining their dispersed state and characteristic red color. However, when the nitrofuran metabolite is present, it binds to the aptamer, causing the aptamer to detach from the AuNPs. This leads to the aggregation of the AuNPs and a corresponding color change to purple or blue, which can be measured spectrophotometrically. nih.gov
This apta-chromogenic method has demonstrated high sensitivity, with a reported limit of detection (LOD) for 3-amino-2-oxazolidinone (AOZ) as low as 0.03 ppb. nih.govresearchgate.net The method has also shown specificity for other nitrofuran metabolites like 3-amino-5-morpholinomethyl-1,3-oxazolidin-2-one (AMOZ) and 1-aminohydantoin (AHD). nih.gov A key advantage of this technique is that it can be faster than traditional methods and may not require the derivatization step often needed in other analytical procedures. researchgate.net
Table 2: Detection Limits of Apta-Chromogenic Method for Nitrofuran Metabolites
| Metabolite | Limit of Detection (LOD) | Reference |
| 3-amino-2-oxazolidinone (AOZ) | 0.03 ppb | nih.govresearchgate.net |
| 3-amino-5-morpholinomethyl-1,3-oxazolidin-2-one (AMOZ) | 0.06 ppb | nih.govresearchgate.net |
| 1-aminohydantoin (AHD) | 10 ppb | nih.gov |
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical step in the analysis of this compound and its metabolites, especially from complex matrices like food products. The goal is to extract the analytes of interest, remove interfering substances, and concentrate the sample to a level suitable for detection by the analytical instrument.
Magnetic Solid-Phase Extraction (MSPE) is an emerging sample preparation technique that utilizes magnetic nanoparticles (MNPs) as the sorbent material. researchgate.netnih.govmdpi.com This method offers several advantages over traditional solid-phase extraction (SPE), including a larger specific surface area, shorter diffusion distance, and the ability to be easily separated from the sample solution using an external magnetic field. researchgate.net This simplifies the extraction process and can lead to higher extraction efficiency and shorter analysis times. researchgate.netmdpi.com
In the context of nitrofuran metabolite analysis, magnetic sorbents such as magnetic hypercrosslinked polystyrene (HCP/Fe3O4) and C18-functionalized magnetic silica (B1680970) nanoparticles (Fe3O4@SiO2@C18) have been successfully employed. researchgate.netnih.govmdpi.com The MSPE procedure typically involves dispersing the magnetic sorbent in the sample solution, allowing the analytes to adsorb onto the sorbent, separating the sorbent with a magnet, and then eluting the analytes with a suitable solvent. mdpi.com
Studies have shown that MSPE can achieve high recoveries of nitrofuran metabolites from complex matrices like honey. researchgate.netnih.gov For example, a method using HCP/Fe3O4 for the MSPE of four nitrofuran metabolites from honey reported recoveries of over 85% for all analytes. researchgate.netnih.gov The limits of detection (LODs) for this method were in the range of 0.1–0.3 μg kg⁻¹, with limits of quantitation (LOQs) between 0.3–1.0 μg kg⁻¹. researchgate.netnih.gov
Table 3: Validation Data for MSPE of Nitrofuran Metabolites in Honey
| Parameter | Value | Reference |
| Recoveries | >85% | researchgate.netnih.gov |
| Correlation Coefficient (R²) | >0.99 | researchgate.netnih.gov |
| Intra-day Precision (RSD) | <12% | researchgate.netnih.gov |
| Inter-day Precision (RSD) | <15% | researchgate.netnih.gov |
| Limits of Detection (LODs) | 0.1–0.3 μg kg⁻¹ | researchgate.netnih.gov |
| Limits of Quantitation (LOQs) | 0.3–1.0 μg kg⁻¹ | researchgate.netnih.gov |
Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are conventional and widely used sample preparation techniques for the analysis of nitrofuran metabolites. scielo.brakademisains.gov.my These methods are often used in combination to achieve effective cleanup and pre-concentration of the analytes. akademisains.gov.myirispublishers.com
LLE involves the partitioning of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl acetate. scielo.brakademisains.gov.my This step is often preceded by acid hydrolysis to release the protein-bound metabolites and derivatization with an agent like 2-nitrobenzaldehyde (2-NBA) to improve the stability and chromatographic properties of the analytes. scielo.bririspublishers.com
Following LLE, SPE is frequently employed for further cleanup. akademisains.gov.myirispublishers.com SPE utilizes a solid sorbent packed in a cartridge to retain the analytes of interest while allowing interfering substances to pass through. researchgate.net Various types of SPE cartridges are used for nitrofuran analysis, including polymeric and silica-based sorbents. irispublishers.comresearchgate.net The choice of sorbent depends on the specific properties of the analytes and the sample matrix.
The combination of LLE and SPE has been shown to provide good recoveries and sensitivity for the determination of nitrofuran metabolites in various food matrices, including biotransformation assays and milk. akademisains.gov.myirispublishers.com For instance, a method employing LLE followed by SPE for the analysis of nitrofuran residues in biotransformation assays achieved good linearity with a coefficient of determination (R²) between 0.9951 and 0.9972. akademisains.gov.my
Future Research Directions and Translational Perspectives for 2 Bromo 5 Nitrofuran
Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Specificity
The core structure of 2-bromo-5-nitrofuran presents a versatile scaffold for chemical modification aimed at augmenting its therapeutic index. ijabbr.com Future research is increasingly focused on the rational design and synthesis of novel derivatives that exhibit superior efficacy against target pathogens while minimizing host toxicity. ijabbr.com The chemical modification of the nitrofuran molecule can be strategically employed to enhance the activity of nitrofuran-activating reductase enzymes within bacteria, offering a pathway to combat drug resistance. ijabbr.com
One promising avenue involves the substitution of the azo group with an isosteric heterocycle, a strategy that has been shown to render nitrofuran compounds less cytotoxic and can direct their activity towards specific bacterial targets. mdpi.com The synthesis of derivatives of 5-nitrofuraldehyde, the parent structure of many nitrofurans, has demonstrated that such modifications can yield compounds with potent activity against a wide spectrum of both gram-positive and gram-negative bacteria. ijabbr.comresearchgate.net For instance, the creation of pentacyclic nitrofuran analogs has been explored to improve pharmacokinetic properties and stability, leading to compounds with potent, nanomolar-level inhibition of both actively growing and non-replicating Mycobacterium tuberculosis. plos.org
Furthermore, research into 2-nitrovinylfuran derivatives, which are structurally related to this compound, has shown that modifications can lead to compounds with significant antiprotozoal activity. nih.govresearchgate.net Specifically, compounds like 2-bromo-5-(2-bromo-2-nitrovinyl)-furan have demonstrated considerable efficacy, underscoring the potential of halogenated nitrovinylfurans as a fruitful area for new drug development. nih.gov The overarching goal of these synthetic efforts is to generate a new generation of nitrofuran-based drugs that can effectively address the challenge of multidrug-resistant infections. ijabbr.com
Computational-Aided Drug Discovery and Rational Design of Nitrofuran Analogues
The integration of computational-aided drug design (CADD) has revolutionized the process of discovering and optimizing new therapeutic agents. nih.govresearchgate.net In the context of this compound and its analogues, CADD provides a powerful toolkit for the rational design of new derivatives with improved properties. plos.orgresearchgate.net These computational methods are broadly categorized as structure-based, which rely on the three-dimensional structure of the target protein, and ligand-based, which utilize the properties of known active molecules. nih.govmdpi.com
Molecular docking, a key structure-based CADD technique, is frequently employed to simulate the interaction between nitrofuran derivatives and their target enzymes, such as bacterial nitroreductases. ajprd.com By predicting the binding affinity and orientation of a ligand within the active site of a protein, researchers can prioritize the synthesis of compounds with the highest probability of success. ajprd.comslideshare.net For example, docking studies with E. coli nitroreductase have been used to evaluate a series of nitrofuran derivatives, identifying key interactions that contribute to their antibacterial activity. ajprd.com Such studies can guide the modification of the this compound scaffold to enhance its binding to the redox active site of activating enzymes, potentially leading to novel candidates with different activation mechanisms than existing nitrofuran drugs. plos.orgplos.org
Ligand-based approaches, such as the development of pharmacophore models and Quantitative Structure-Activity Relationships (QSAR), are also invaluable. researchgate.net These methods help to identify the essential chemical features required for biological activity and to predict the potency of novel compounds before they are synthesized. researchgate.net The use of computational tools like PyRx, which combines docking wizards with powerful visualization engines, facilitates the rational design process. ajprd.com Ultimately, the application of CADD is expected to accelerate the development of new nitrofuran analogues, reducing the time and cost associated with bringing a new drug to market. nih.govresearchgate.net
Strategies for Overcoming Drug Resistance in Antimicrobial Applications
The emergence of resistance is a significant challenge to the long-term efficacy of any antimicrobial agent, and nitrofurans are no exception. frontiersin.org The primary mechanism of resistance to nitrofurans in bacteria such as E. coli involves mutations in the genes encoding nitroreductase enzymes, specifically nfsA and nfsB. frontiersin.orgnih.gov These enzymes are responsible for activating the nitrofuran prodrug into its cytotoxic form. plos.org Loss-of-function mutations in these genes prevent this activation, rendering the drug ineffective. plos.orgnih.gov In some cases, mutations in other genes, such as ribE, which is involved in the synthesis of a crucial cofactor for the nitroreductases, have also been linked to resistance. frontiersin.orgnih.gov
A key strategy to circumvent this resistance is the design of novel nitrofuran analogues that are activated by different or multiple pathways. asm.org The discovery of a novel 5-nitrofuran-activating enzyme, AhpF, in E. coli opens up new possibilities. asm.orgresearchgate.net Future research can focus on designing analogues with a higher affinity for AhpF, or on screening for adjuvant molecules that can enhance the expression or activity of this enzyme. asm.orgresearchgate.net
Another approach is to develop derivatives that can overcome the resistance mechanisms themselves. For example, modifying the nitrofuran structure could lead to compounds that are still effective even with reduced nitroreductase activity. ijabbr.com Furthermore, the development of drugs with different mechanisms of action is a rational approach to overcoming drug resistance in general. ijabbr.comresearchgate.net The multi-activity nature of nitrofurans, which can involve the generation of reactive oxygen and nitrogen species, offers a potential advantage in this regard, as it may be more difficult for bacteria to develop resistance to multiple modes of action simultaneously. researchgate.net The use of synthetic siderophore derivatives to enhance the entry of antibiotics into bacterial cells is another innovative strategy that could potentially be applied to nitrofuran compounds. nih.gov
Development of Compounds with Improved Safety Profiles and Reduced Off-Target Toxicity
While the 5-nitrofuran moiety is a potent "warhead" responsible for the antimicrobial activity of this class of compounds, it is also associated with potential toxicity. mdpi.comresearchgate.net The mechanism of action, which involves the reduction of the nitro group to form reactive free radicals, can also occur in human cells, leading to adverse effects. researchgate.netnih.gov A critical area of future research, therefore, is the development of this compound derivatives with improved safety profiles and reduced off-target toxicity. ijabbr.com
Molecular derivatization is a key strategy to achieve this goal. researchgate.net By making strategic chemical modifications to the parent compound, it is possible to enhance antimicrobial efficacy while simultaneously reducing toxicity to human cells. ijabbr.comijabbr.com For example, the substitution of an azo group with an isosteric heterocycle has been shown to produce nitrofuran compounds that are generally non-cytotoxic. mdpi.com This approach can also be used to direct the activity of the compound to a specific bacterial target, thereby reducing its impact on the host microbiome. mdpi.com
The development of novel nitrofurantoin (B1679001) analogues has demonstrated that it is possible to create compounds with good safety profiles, enhanced anti-mycobacterial potency, and increased selectivity towards mycobacteria. researchgate.net Some newly synthesized nitrofuran compounds have shown no significant cytotoxicity towards human cell lines at concentrations up to 100 μM. ijabbr.com The synthesis of pentacyclic nitrofurans has also yielded compounds with favorable selectivity indices. plos.org These findings suggest that with rational design, the therapeutic window of nitrofuran-based drugs can be significantly widened, making them safer for clinical use.
Exploration of New Therapeutic Applications Beyond Traditional Antimicrobial Roles
The biological activity of this compound and its analogues is not limited to their antibacterial effects. smolecule.com There is a growing body of research exploring their potential in other therapeutic areas, particularly as antiparasitic agents. nih.govresearchgate.net The wide-spectrum antimicrobial activity of 2-nitrovinylfuran compounds, which are structurally related to this compound, has been shown to extend to protozoa such as Trichomonas vaginalis. nih.govresearchgate.net
A significant area of investigation is the use of these compounds in the treatment of leishmaniasis, a neglected tropical disease. nih.govresearchgate.net In vitro studies have demonstrated that 2-nitrovinylfuran derivatives are active against the promastigotes of several Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis. nih.gov Furthermore, in vivo studies in murine models of cutaneous leishmaniasis have shown that compounds such as 2-bromo-5-(2-bromo-2-nitrovinyl)-furan (also known as furvina) and 2-bromo-5-(2-methyl-2-nitrovinyl)-furan (UC245) can significantly reduce lesion growth, with efficacy comparable or even superior to the standard treatment, amphotericin B. nih.govresearchgate.net These promising results support the potential for developing nitrofuran-based drugs for the treatment of leishmaniasis. nih.govresearchgate.net
The unique chemical structure of compounds like 2-bromo-5-(2-bromo-2-nitroethenyl)furan (B1663361) also makes them candidates for development as anticancer agents. smolecule.com The ability of nitro compounds to induce redox reactions and cause cellular toxicity, which is the basis of their antimicrobial action, could potentially be harnessed to target cancer cells. nih.gov The exploration of these non-traditional therapeutic applications represents a significant opportunity to expand the utility of the this compound scaffold. asm.orgsmolecule.com
Advancements in Analytical Methodologies for Trace Residue Detection and Monitoring
The use of nitrofuran antibiotics in food-producing animals has been banned in many countries due to concerns about their potential carcinogenic and mutagenic effects on human health. teagasc.ie4science.ge However, the illicit use of these compounds persists, necessitating the development of highly sensitive and reliable analytical methods for the detection of their residues in food products. teagasc.iefrontiersin.org Since the parent nitrofuran drugs are rapidly metabolized, analytical methods focus on the detection of their more stable, tissue-bound metabolites. uq.edu.auscielo.br
The primary analytical technique for the confirmatory analysis of nitrofuran metabolites is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). teagasc.ienih.gov This method offers high sensitivity, selectivity, and specificity, allowing for the detection of trace levels of residues. nih.gov Recent advancements in this area include the use of Ultra-Performance Liquid Chromatography (UPLC-MS/MS), which provides improved sensitivity and shorter analysis times. uq.edu.au Methods have been developed and validated for the simultaneous detection of multiple nitrofuran metabolites in various matrices, including aquatic products, honey, and meat. uq.edu.aunih.gov
In addition to chromatographic methods, there is ongoing research into the development of rapid screening methods. teagasc.ie These include immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA), which are available in commercial kit formats. teagasc.iechvm.net More recently, novel detection methods are being explored, such as those based on specific DNA aptamers coupled with colorimetric detection using gold nanoparticles. mdpi.com These apta-chromogenic methods offer the potential for rapid screening with high sensitivity. mdpi.com The continuous improvement of these analytical methodologies is crucial for ensuring food safety and enforcing the ban on nitrofuran use in animal production. 4science.genih.gov The reference point for action (RPA) for nitrofuran metabolites has been lowered to 0.5 µg/kg, placing higher demands on the sensitivity of testing technologies. frontiersin.org
Green Chemistry Approaches in the Synthesis of this compound and its Analogues
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to develop more sustainable and environmentally friendly manufacturing processes. The synthesis of this compound and its analogues, which can involve hazardous reactions and the use of toxic solvents, is a prime area for the application of these principles. sciencedaily.comrsc.org
A significant advancement in this area is the development of continuous flow processes for nitration reactions, which are notoriously hazardous. sciencedaily.com Researchers have designed automated continuous flow platforms that allow for the in-situ generation and immediate use of milder nitrating agents, such as acetyl nitrate. sciencedaily.com This approach enables the rapid, scalable, and much safer synthesis of nitrofuran drug precursors from bio-based starting materials like furfural (B47365). sciencedaily.com Such systems can be remotely operated and produce high-quality products, representing a major step towards safer and more sustainable pharmaceutical manufacturing. sciencedaily.com
Mechanochemistry, which involves conducting chemical reactions in the absence of or with minimal amounts of solvent by mechanical force (e.g., ball milling), is another promising green chemistry approach. rsc.org This technique has been successfully applied to the synthesis of hydrazone-based active pharmaceutical ingredients, including the nitrofuran antibiotic nitrofurantoin. rsc.org Mechanochemical methods can lead to improved yields, shorter reaction times, and a significant reduction in waste compared to traditional solution-based processes. rsc.org The adoption of such green chemistry approaches in the synthesis of this compound and its derivatives can reduce the environmental impact of their production and contribute to a more sustainable pharmaceutical industry. sciencedaily.com
Q & A
What are the established synthetic methodologies for preparing 2-Bromo-5-nitrofuran in laboratory settings?
Answer:
The synthesis typically involves sequential functionalization of the furan ring. A common approach is:
Nitration : Introduce the nitro group at the 5-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
Bromination : Electrophilic bromination at the 2-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or DMF.
Purification : Recrystallization from ethanol or column chromatography to isolate the pure product.
Key validation : Monitor reaction progress via TLC and confirm structure using NMR and mass spectrometry .
How should researchers characterize this compound to confirm its structural integrity?
Answer:
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Identify substituent positions (e.g., nitro and bromo groups) through chemical shifts and coupling patterns.
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine.
- Reference Data : Cross-check with databases like NIST Chemistry WebBook for spectral matches .
What safety protocols are critical when handling this compound in laboratory environments?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in amber glass bottles at 0–6°C to prevent thermal degradation. Avoid contact with reducing agents or ignition sources.
- Waste Disposal : Follow hazardous waste guidelines for halogenated nitro compounds. Consult SDS from manufacturers like TCI America for specific handling instructions .
How does the electronic nature of the nitro group influence the reactivity of this compound in cross-coupling reactions?
Answer:
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent bromine, facilitating nucleophilic aromatic substitution (SNAr) . For example:
- Suzuki-Miyaura Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in polar solvents like DMF.
- Competing Reactions : Nitro groups may undergo unintended reduction under hydrogenation conditions; use protective groups (e.g., acetyl) if targeting selective bromine substitution .
What strategies can mitigate the decomposition of this compound during long-term storage?
Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation.
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.
- Periodic Analysis : Use HPLC or GC-MS every 3–6 months to assess purity. Degraded samples can be purified via flash chromatography .
How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?
Answer:
- Parameter Optimization : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and temperatures.
- Analytical Rigor : Employ quantitative NMR or LC-MS to calculate exact yields.
- Literature Cross-Validation : Use databases like CAS Registry (CA and CAPLUS) to compare synthetic conditions across 1,000+ references .
What computational methods are suitable for predicting the regioselectivity of this compound in further functionalization?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electrostatic potential maps and identify electron-deficient sites.
- Hammett Constants : Predict substituent effects on reaction rates (σ values for -NO₂ and -Br guide mechanistic pathways).
- Docking Studies : For bioactivity research, simulate interactions with enzymatic targets using AutoDock Vina .
How can researchers design experiments to study the stability of this compound under varying pH conditions?
Answer:
- Kinetic Studies : Prepare buffer solutions (pH 1–14) and monitor degradation via UV-Vis spectroscopy at λ_max ~270 nm.
- Activation Energy : Use Arrhenius plots to determine degradation rates at 25–60°C.
- Product Identification : Isolate degradation byproducts (e.g., denitrated or hydrolyzed compounds) via preparative TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
